5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-methyl-4-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-3-4-9-5(2)7-8-6(9)10/h3-4H2,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHXROJGRJZQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397347 | |
| Record name | 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121519-86-6 | |
| Record name | 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unlocking Antifungal Potential: A Technical Guide to Novel 1,2,4-Triazole-3-thiol Compounds
Introduction: The Pressing Need for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Historically, the development of antifungal agents has lagged behind that of antibacterial drugs. The 1,2,4-triazole scaffold has proven to be a cornerstone in the development of potent antifungal medications, with drugs like fluconazole and itraconazole being mainstays in clinical practice.[1] These agents primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] This disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[2] This guide provides an in-depth exploration of a promising subclass of these compounds: novel 1,2,4-triazole-3-thiols. We will delve into their synthesis, mechanism of action, and the critical experimental workflows required to evaluate their antifungal efficacy and safety.
Chemical Synthesis: Building the 1,2,4-Triazole-3-thiol Core
The synthesis of 1,2,4-triazole-3-thiol derivatives can be approached through several synthetic routes. A common and effective method involves the cyclization of thiosemicarbazide precursors.[3] This approach offers versatility in introducing a wide range of substituents at various positions of the triazole ring, allowing for the systematic exploration of structure-activity relationships (SAR).
General Synthetic Protocol: From Hydrazides to 1,2,4-Triazole-3-thiols
This protocol outlines a two-step synthesis starting from carboxylic acid hydrazides. The first step involves the formation of a thiosemicarbazide intermediate, which is then cyclized under alkaline conditions to yield the desired 1,2,4-triazole-3-thiol.
Step 1: Synthesis of 1,4-Disubstituted Thiosemicarbazides
-
Reactant Preparation: In a round-bottom flask, dissolve the desired carboxylic acid hydrazide (10 mmol) in absolute ethanol (50 mL).
-
Addition of Isothiocyanate: To the stirring solution, add the selected isothiocyanate (10 mmol).
-
Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Intermediate: After completion, cool the reaction mixture to room temperature. The precipitated thiosemicarbazide is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Alkaline Cyclization to 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol
-
Reaction Setup: Suspend the synthesized thiosemicarbazide (5 mmol) in a 2N aqueous solution of sodium hydroxide (25 mL).
-
Cyclization: Reflux the mixture for 4-6 hours.[4]
-
Purification: Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Precipitation: Acidify the filtrate to a pH of 5-6 using a dilute solution of hydrochloric acid.
-
Isolation of Final Product: Collect the resulting precipitate by filtration, wash thoroughly with distilled water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 1,2,4-triazole-3-thiol derivative.[4]
Evaluating Antifungal Efficacy: In Vitro Susceptibility Testing
Determining the in vitro antifungal activity of newly synthesized compounds is a critical step in the drug discovery pipeline. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods to ensure reproducibility and comparability of results.[5][6]
Protocol: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27 and EUCAST E.Def 7.3.2)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
-
Antifungal Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of at least 1280 µg/mL.[5]
-
Culture Medium: Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[5][7] For EUCAST guidelines, supplement the medium with 2% glucose.[5]
-
Fungal Inoculum: Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in the culture medium to achieve the final inoculum concentration (for yeasts: 0.5–2.5 x 10³ CFU/mL for CLSI; 1–5 x 10⁵ CFU/mL for EUCAST).[5]
2. Assay Procedure:
-
Serial Dilutions: In a 96-well U-bottom microtiter plate, perform a two-fold serial dilution of the antifungal stock solution in the culture medium to obtain a range of desired concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well.
-
Controls: Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
3. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the positive control. This can be assessed visually or by using a microplate reader.
| Parameter | CLSI M27 | EUCAST E.Def 7.3.2 |
| Medium Glucose | 0.2% | 2% |
| Final Inoculum (Yeast) | 0.5–2.5 x 10³ CFU/mL | 1–5 x 10⁵ CFU/mL |
| Plate Type | U-bottom | Flat-bottom |
| Reading | Visual or Spectrophotometric | Spectrophotometric |
Elucidating the Mechanism of Action: Targeting Ergosterol Biosynthesis
The primary molecular target for azole antifungals is the lanosterol 14α-demethylase (CYP51) enzyme.[8] Inhibition of this enzyme disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane.
Diagram: Ergosterol Biosynthesis Pathway and the Role of Azoles
Caption: Inhibition of Lanosterol 14α-demethylase by 1,2,4-triazole compounds.
Protocol: Ergosterol Quantification Assay
This spectrophotometric assay quantifies the total ergosterol content in fungal cells, providing an indirect measure of CYP51 inhibition.
1. Cell Culture and Treatment:
-
Grow the fungal cells (e.g., Candida albicans) in a suitable broth medium to mid-log phase.
-
Expose the cells to the test compound at its MIC and sub-MIC concentrations for a defined period (e.g., 16 hours). Include a no-drug control.
2. Saponification:
-
Harvest the cells by centrifugation and wash with sterile distilled water.
-
Determine the wet weight of the cell pellet.
-
Add 3 mL of a 25% alcoholic potassium hydroxide solution (25g KOH, 35mL sterile water, brought to 100mL with ethanol) to the cell pellet and vortex for 1 minute.[9][10]
-
Incubate the mixture in an 85°C water bath for 1 hour to saponify the cellular lipids.[9]
3. Sterol Extraction:
-
Cool the tubes to room temperature.
-
Add 1 mL of sterile distilled water and 3 mL of n-heptane to each tube and vortex vigorously for 3 minutes to extract the non-saponifiable sterols.[10]
-
Carefully transfer the upper n-heptane layer to a clean glass tube.
4. Spectrophotometric Analysis:
-
Dilute an aliquot of the n-heptane extract with 100% ethanol.
-
Scan the absorbance of the diluted extract from 240 nm to 300 nm.
-
The presence of ergosterol will result in a characteristic four-peaked curve.[9] The ergosterol content can be calculated from the absorbance values at 281.5 nm and 230 nm.[10]
Investigating Secondary Mechanisms and Cellular Effects
Beyond direct enzyme inhibition, antifungal compounds can induce other cellular stresses, such as the production of reactive oxygen species (ROS).
Protocol: Intracellular ROS Detection using DCFH-DA
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by intracellular ROS.
1. Cell Preparation and Staining:
-
Grow fungal cells to the desired growth phase.
-
Add DCFH-DA to the culture to a final concentration of 2.5 µg/mL and incubate at 37°C for 30 minutes in the dark.[11]
2. Compound Treatment:
-
Expose the stained cells to the test compound at various concentrations for a short duration (e.g., 30 minutes).[11] Include appropriate controls (e.g., untreated cells, cells treated with a known ROS inducer like hydrogen peroxide).
3. Analysis:
-
Wash the cells to remove excess dye.
-
The fluorescence intensity can be measured using a fluorescence microplate reader or visualized using a fluorescence microscope.[11] An increase in fluorescence indicates an increase in intracellular ROS levels.
Assessing Safety: In Vitro Cytotoxicity
A crucial aspect of drug development is to ensure that the candidate compounds are selective for the fungal target and exhibit minimal toxicity towards mammalian cells. The MTT assay is a widely used colorimetric method to assess cell viability.[12]
Protocol: MTT Cytotoxicity Assay
1. Cell Culture:
-
Seed a mammalian cell line (e.g., HeLa or Vero cells) in a 96-well flat-bottom plate at a suitable density and allow them to adhere overnight.
2. Compound Exposure:
-
Treat the cells with serial dilutions of the 1,2,4-triazole-3-thiol compounds for 24-48 hours.
3. MTT Assay:
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilize the formazan crystals by adding a solubilizing agent, such as DMSO.[14]
4. Data Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.[14]
-
The absorbance is directly proportional to the number of viable cells. The 50% cytotoxic concentration (CC₅₀) can be calculated by plotting the percentage of cell viability against the compound concentration.
Diagram: Experimental Workflow for Antifungal Compound Evaluation
Caption: A streamlined workflow for the discovery of novel antifungal agents.
Conclusion and Future Directions
The 1,2,4-triazole-3-thiol scaffold represents a fertile ground for the discovery of new antifungal agents. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to design, evaluate, and optimize these promising compounds. A thorough understanding of their synthesis, antifungal activity, mechanism of action, and safety profile is paramount for the successful development of the next generation of antifungal therapies. Future research should focus on expanding the chemical diversity of these compounds, exploring their efficacy against a broader range of fungal pathogens, and investigating their potential for combination therapy to combat drug resistance.
References
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- Bekircan, O., & Kahveci, B. (2006). Synthesis of Some New 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 30(1), 29-36.
- EUCAST. (2020). EUCAST Definitive Document E.Def 7.3.
- Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 37(10), 3332-3337.
- Kim, J., Park, H., & Lee, H. (2022). Intracellular production of reactive oxygen species and a DAF-FM-related compound in Aspergillus fumigatus in response to antifungal agent exposure. Scientific Reports, 12(1), 13533.
- Strushkevich, N., & Usanov, S. (2021). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. International Journal of Molecular Sciences, 22(8), 4059.
- Handayani, D., Artasasta, M. A., & Hertiani, T. (2018). Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. Journal of Applied Pharmaceutical Science, 8(1), 107-112.
- Arthington-Skaggs, B. A., Jeng, H., & Warnock, D. W. (2000). Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis. Antimicrobial Agents and Chemotherapy, 44(8), 2081-2085.
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- Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).
- Dembitsky, V. M. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of the Serbian Chemical Society, 89(5), 487-512.
- Al-Abdullah, E. S. (2020). 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review. Current Medicinal Chemistry, 27(32), 5396-5413.
- Arthington-Skaggs, B. A., Jeng, H., & Warnock, D. W. (2000). Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis.
- Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore.
- Jadhav, A. K., Khan, P. K., & Karuppayil, S. M. (2020). PHYTOCHEMICALS AS POTENTIAL INHIBITORS OF LANOSTEROL 14 Α-DEMETHYLASE (CYP51) ENZYME: AN IN SILICO STUDY ON SIXTY MOLECULES.
- Antonov, D. S., et al. (2023).
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- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501-517.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Egan, M. J., et al. (2007). Generation of reactive oxygen species by fungal NADPH oxidases is required for rice blast disease. Proceedings of the National Academy of Sciences, 104(28), 11772-11777.
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- Sharma, D., & Narasimhan, B. (2015).
- Gérikas, R., et al. (2022). Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass. Journal of Fungi, 8(3), 254.
- Arendrup, M. C., et al. (2016). EUCAST Technical Note on Aspergillus and isavuconazole, Candida and itraconazole and updates for the method documents E.Def 7.3 and 9.3. Clinical Microbiology and Infection, 22(7), 653-655.
- Wikipedia. (n.d.). Lanosterol 14 alpha-demethylase.
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- Samelyuk, Y. G., & Kaplaushenko, A. G. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine, 14(4), 434-438.
- Gomes, S. I., et al. (2021). Reactive Oxygen Species Detection Using Fluorescence in Enchytraeus crypticus—Method Implementation through Ag NM300K Case Study.
- Hofer, F., et al. (2023). The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing. Journal of Fungi, 9(10), 964.
- Al-Hourani, B. J. (2019). Synthesis of 3-thione of the 1,2,4-triazole.
- Arthington-Skaggs, B. A., Jeng, H., & Warnock, D. W. (2000). Quantitation of Candida albicans ergosterol content improves the correlation between in vitro antifungal susceptibility test results and in vivo outcome after fluconazole treatment in a murine model of invasive candidiasis. PubMed.
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Prachand, S. (2014). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][5][9] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.
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- Clinical and Laboratory Standards Institute. (2017). CLSI M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.
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An In-Depth Technical Guide to the Anticancer Activity Screening of 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol
Authored by: A Senior Application Scientist
Abstract
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including significant anticancer properties.[1][2][3][4] This technical guide provides a comprehensive framework for the synthesis and subsequent in vitro anticancer activity screening of a novel derivative, 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents. The methodologies detailed herein are grounded in established scientific principles and provide a self-validating system for the preliminary assessment of this compound's potential as an anticancer agent. We will explore the rationale behind the experimental design, from initial synthesis to detailed protocols for cytotoxicity assessment, and mechanistic studies including apoptosis and cell cycle analysis.
Introduction: The Therapeutic Potential of 1,2,4-Triazole Derivatives
Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and more effective therapeutic agents.[5] Heterocyclic compounds, particularly those containing nitrogen, are of significant interest in pharmaceutical research due to their diverse pharmacological activities.[5] Among these, the 1,2,4-triazole ring system has emerged as a crucial pharmacophore in the development of anticancer drugs.[1][6] The metabolic stability and the ability of the triazole nucleus to engage in multiple non-covalent interactions, such as hydrogen bonding and van der Waals forces, contribute to its success as a scaffold for drug design.[2][4]
Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of anticancer activities, acting through various mechanisms including enzyme inhibition, induction of apoptosis, and cell cycle arrest.[7][8] This guide focuses on a specific, novel compound, this compound, and outlines a systematic approach to evaluate its potential as a cytotoxic agent against cancer cells. The rationale for investigating this particular structure is based on the known bioactivity of the 1,2,4-triazole-3-thiol core, with the methyl and propyl substitutions offering unique steric and electronic properties that may enhance its anticancer efficacy.
Synthesis of this compound
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry.[9][10] A common and effective method involves the cyclization of a substituted thiosemicarbazide in an alkaline medium.[9] The proposed synthesis of the title compound follows a logical and previously documented pathway for analogous structures.
Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from commercially available reagents. The key is the formation of a 4-propylthiosemicarbazide intermediate, followed by cyclization.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol for Synthesis
-
Step 1: Synthesis of 1-Propylthiosemicarbazide
-
To a solution of propyl isothiocyanate (1 mole) in ethanol, add hydrazine hydrate (1 mole) dropwise with constant stirring at room temperature.
-
Continue stirring for 2-4 hours. The formation of a white precipitate indicates the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
-
Step 2: Synthesis of this compound
-
Reflux a mixture of 1-propylthiosemicarbazide (1 mole) and acetic acid (1.2 moles) for 6-8 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
The resulting solid, 2-acetyl-1-propylthiosemicarbazide, is filtered and washed.
-
The intermediate is then refluxed in an aqueous solution of 8% sodium hydroxide for 4-6 hours.[9]
-
After cooling, the solution is neutralized with dilute hydrochloric acid to precipitate the crude product.
-
The precipitate is filtered, washed with water, and recrystallized from ethanol to yield pure this compound.
-
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).[11][12]
In Vitro Anticancer Activity Screening
The primary goal of the in vitro screening is to determine the cytotoxic effects of the synthesized compound on cancer cells and to gain initial insights into its mechanism of action.
Caption: Experimental workflow for in vitro anticancer activity screening.
Cell Line Selection and Culture
The choice of cancer cell lines is crucial for a comprehensive preliminary screening. It is recommended to use cell lines from different cancer types to assess the breadth of the compound's activity. Commonly used cell lines for initial screening include:
-
MCF-7: Human breast adenocarcinoma
-
HCT-116: Human colon carcinoma
-
A549: Human lung carcinoma
-
PC-3: Human prostate cancer
Cells should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[11]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][13] The assay is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases of viable cells.[14]
-
Cell Seeding: Seed the selected cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[11][13]
-
Compound Treatment: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). Serially dilute the compound in the culture medium to achieve a range of concentrations. Treat the cells with these concentrations and incubate for 48 or 72 hours.[11] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Mechanistic Studies
Based on the IC₅₀ values obtained from the MTT assay, further experiments can be designed to elucidate the mechanism of cell death.
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs induce cell death.[15] The activation of caspases is a key event in the apoptotic cascade.[16]
This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[17][18]
Protocol for Caspase-Glo® 3/7 Assay: [17]
-
Seed cells in a 96-well white-walled plate and treat with the test compound at its IC₅₀ concentration for 24 hours.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[7] Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing DNA content and cell cycle distribution.[19][20][21]
Caption: The four main phases of the eukaryotic cell cycle.
Protocol for Cell Cycle Analysis by Flow Cytometry: [21][22]
-
Treat cells with the test compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[21]
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19] An accumulation of cells in a particular phase suggests cell cycle arrest.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate interpretation.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) ± SD |
| MCF-7 | [Insert experimental value] |
| HCT-116 | [Insert experimental value] |
| A549 | [Insert experimental value] |
| PC-3 | [Insert experimental value] |
| Doxorubicin | [Insert experimental value] |
Table 2: Effect of this compound on Apoptosis and Cell Cycle
| Cell Line | Treatment | Caspase-3/7 Activity (Fold Change) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| MCF-7 | Control | 1.0 | [Value] | [Value] | [Value] |
| Test Compound (IC₅₀) | [Value] | [Value] | [Value] | [Value] | |
| HCT-116 | Control | 1.0 | [Value] | [Value] | [Value] |
| Test Compound (IC₅₀) | [Value] | [Value] | [Value] | [Value] |
Conclusion
This technical guide provides a robust framework for the initial anticancer screening of the novel compound this compound. The successful synthesis and characterization, followed by a systematic in vitro evaluation of its cytotoxic and mechanistic properties, will provide valuable insights into its potential as a lead compound for further drug development. The methodologies described are designed to ensure scientific integrity and provide a solid foundation for subsequent preclinical studies. The findings from these experiments will be crucial in determining the future direction of research for this promising class of molecules.
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An In-depth Technical Guide to the Corrosion Inhibition Properties of 4H-1,2,4-triazole-3-thiol Compounds
Introduction: The Imperative of Corrosion Control and the Role of Heterocyclic Inhibitors
Corrosion, the electrochemical degradation of materials, poses a significant and costly challenge across numerous industries, from oil and gas to manufacturing and infrastructure. Mitigating this relentless process is paramount for ensuring structural integrity, operational safety, and economic viability. Among the various strategies for corrosion control, the application of organic corrosion inhibitors is a highly effective and widely adopted approach.[1] These chemical compounds, when added in small concentrations to a corrosive environment, can significantly reduce the rate of corrosion by adsorbing onto the metal surface and forming a protective barrier.[1]
Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have garnered considerable attention as potent corrosion inhibitors.[2] Their efficacy stems from the presence of lone pair electrons on these heteroatoms and the π-electrons within their aromatic rings, which facilitate strong adsorption onto metal surfaces.[3][4] Within this class of inhibitors, 4H-1,2,4-triazole-3-thiol and its derivatives have emerged as a particularly promising group, demonstrating exceptional performance in protecting various metals and alloys.[5][6] This technical guide provides a comprehensive exploration of the synthesis, mechanism, and evaluation of 4H-1,2,4-triazole-3-thiol compounds as corrosion inhibitors, tailored for researchers and scientists in the field.
The 4H-1,2,4-triazole-3-thiol Scaffold: A Molecular Blueprint for Corrosion Inhibition
The remarkable corrosion inhibition properties of 4H-1,2,4-triazole-3-thiol compounds are intrinsically linked to their molecular architecture. The triazole ring, a five-membered heterocycle with three nitrogen atoms, provides multiple active centers for interaction with the metal surface. The exocyclic thiol group (-SH) introduces a sulfur atom, which is known for its strong affinity for most metal surfaces. The key structural features contributing to their inhibitory action include:
-
Heteroatoms with Lone Pair Electrons: The nitrogen and sulfur atoms possess lone pairs of electrons that can be readily shared with the vacant d-orbitals of metal atoms, forming coordinate covalent bonds.[5]
-
π-Electron System: The aromatic triazole ring has a delocalized system of π-electrons, which can also interact with the metal surface through π-stacking and other electronic interactions.[3]
-
Tautomerism: The 4H-1,2,4-triazole-3-thiol scaffold can exist in thione-thiol tautomeric forms, which can influence its adsorption behavior and interaction with the metal surface.
-
Substituent Effects: The introduction of various substituent groups on the triazole ring can modulate the electronic properties of the molecule, enhancing its solubility, and consequently, its inhibition efficiency.
Mechanism of Corrosion Inhibition: The Adsorption Phenomenon
The primary mechanism by which 4H-1,2,4-triazole-3-thiol compounds protect metals from corrosion is through adsorption onto the metal-solution interface. This process involves the displacement of water molecules and other corrosive species from the metal surface and the formation of a protective inhibitor film.[5][7] The nature of this adsorption can be broadly classified into two categories:
-
Physisorption (Physical Adsorption): This involves weak electrostatic interactions, such as van der Waals forces, between the charged inhibitor molecules and the charged metal surface. This type of adsorption is generally reversible.
-
Chemisorption (Chemical Adsorption): This involves the formation of stronger coordinate or covalent bonds between the inhibitor molecules and the metal atoms through the sharing of electrons.[3][7] This process is typically irreversible and results in a more stable and robust protective film.
In the case of 4H-1,2,4-triazole-3-thiol derivatives, the adsorption process is often a combination of both physisorption and chemisorption.[8][9] The protonated form of the inhibitor in acidic media can be electrostatically attracted to the negatively charged metal surface (physisorption), followed by the formation of coordinate bonds between the heteroatoms and the metal atoms (chemisorption).[5]
The following diagram illustrates the general mechanism of corrosion inhibition by 4H-1,2,4-triazole-3-thiol compounds.
Caption: Experimental workflow for corrosion inhibitor evaluation.
Weight Loss Measurements
This is a simple yet reliable method to determine the overall corrosion rate.
-
Causality: By measuring the mass loss of a metal coupon over a specific period in the corrosive medium with and without the inhibitor, the inhibition efficiency can be calculated. A lower mass loss in the presence of the inhibitor indicates effective protection.
-
Protocol:
-
Prepare and weigh metal coupons of known surface area.
-
Immerse the coupons in the corrosive solution with and without various concentrations of the inhibitor for a predetermined time.
-
After immersion, remove the coupons, clean them to remove corrosion products, dry, and reweigh them.
-
Calculate the corrosion rate and inhibition efficiency using the weight loss data.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film. [10][11][12][13]
-
Causality: By applying a small amplitude AC signal over a range of frequencies, the impedance of the electrochemical system can be measured. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor indicate the formation of a protective film that hinders the corrosion reactions. [8]* Protocol:
-
Set up a three-electrode electrochemical cell with the metal coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Immerse the electrodes in the corrosive solution with and without the inhibitor.
-
Allow the system to stabilize to reach the open-circuit potential (OCP).
-
Apply a small sinusoidal voltage (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Analyze the resulting Nyquist and Bode plots to determine the electrochemical parameters (Rct, Cdl, etc.).
-
Potentiodynamic Polarization (PDP)
PDP measurements provide information about the kinetics of the anodic and cathodic corrosion reactions and the type of inhibition. [14][15]
-
Causality: By polarizing the working electrode from its OCP in both the anodic and cathodic directions, the corrosion current density (icorr) can be determined by extrapolating the linear Tafel regions of the polarization curve. [14]A decrease in icorr in the presence of the inhibitor signifies a reduction in the corrosion rate. The shifts in the corrosion potential (Ecorr) and the suppression of both anodic and cathodic currents indicate a mixed-type inhibitor. [8][16]* Protocol:
-
Use the same three-electrode setup as for EIS.
-
After OCP stabilization, scan the potential at a slow rate (e.g., 1 mV/s) from a potential cathodic to Ecorr to a potential anodic to Ecorr.
-
Plot the logarithm of the current density versus the applied potential to obtain the Tafel plot.
-
Determine the corrosion parameters (Ecorr, icorr, and Tafel slopes) from the plot.
-
Surface Analysis Techniques
These techniques provide direct visual and compositional evidence of the protective film formed on the metal surface. [17]
-
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): These techniques are used to visualize the surface morphology of the metal before and after exposure to the corrosive environment. [7][8]A smoother surface with fewer pits and cracks in the presence of the inhibitor confirms its protective action. [8]* X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the elements on the metal surface. [18][19][20]It can confirm the presence of the inhibitor molecules on the surface by detecting the characteristic peaks of nitrogen and sulfur.
Theoretical Insights from Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an invaluable tool for understanding the relationship between the molecular structure of an inhibitor and its corrosion inhibition efficiency. [21][22][23][24][25]By calculating various quantum chemical parameters, the reactivity and adsorption behavior of the inhibitor molecules can be predicted.
Key parameters include:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface. [22]* E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface. [22]* ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, leading to stronger adsorption.
-
Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.
Performance Data of 4H-1,2,4-triazole-3-thiol Derivatives
The following table summarizes the inhibition efficiencies of some 4H-1,2,4-triazole-3-thiol derivatives on different metals under various conditions, as reported in the literature.
| Inhibitor | Metal/Alloy | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Reference |
| 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol | AA6061 Aluminium Alloy | 0.1 M HCl | 40 ppm | 60 °C | 94.1 | [1] |
| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) | Mild Steel | 0.5 M H₂SO₄ | 0.5 mM | - | 91.6 | [16] |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low Carbon Steel | 0.5 M HCl | 300 ppm | 298 K | 89 | [5][8] |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low Carbon Steel | 0.5 M HCl | 300 ppm | 328 K | 74.51 | [5][8] |
| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTAT) | Copper | 3.5% NaCl | 1500 ppm | - | ~90 | [26] |
| 4-amino-4H-1,2,4-triazole-3-thiol (ATATH) | Copper | Salt Water | - | 20-60 °C | - | [9] |
Conclusion
4H-1,2,4-triazole-3-thiol and its derivatives represent a highly effective and versatile class of corrosion inhibitors. Their efficacy is rooted in their unique molecular structure, which facilitates strong adsorption onto metal surfaces, forming a protective barrier against corrosive attack. A comprehensive evaluation of their performance necessitates a synergistic approach, combining traditional electrochemical and gravimetric methods with advanced surface analysis and theoretical calculations. This integrated strategy not only confirms the inhibitory action but also provides deep insights into the underlying mechanisms, paving the way for the rational design of even more potent and environmentally friendly corrosion inhibitors for a wide range of industrial applications.
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Raviprabha, K., & Bhat, R. S. (2019). 5-(3-Pryridyl)-4H-1,2,4-triazole-3-thiol as Potential Corrosion Inhibitor for AA6061 Aluminium Alloy in 0.1 M Hydrochloric Acid Solution. ResearchGate. [Link]
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El-Sayed, A. (2017). Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitor for Mild Steel in 0.5M H2SO4 and its synergistic effect with potassium iodide. ResearchGate. [Link]
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Guedes, I. A., et al. (2020). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. MDPI. [Link]
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Unlocking the Therapeutic Potential: A Guide to the Antioxidant Activity of 1,2,4-Triazole Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless assault of oxidative stress on biological systems is a cornerstone of numerous pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases. This has propelled the search for potent antioxidant agents capable of mitigating the damage induced by reactive oxygen species (ROS). Among the vast landscape of synthetic compounds, 1,2,4-triazole derivatives have emerged as a particularly promising class of heterocyclic compounds.[1][2] This technical guide provides an in-depth exploration of the antioxidant activity of 1,2,4-triazole derivatives, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the core chemical principles governing their antioxidant capacity, elucidate critical structure-activity relationships, detail validated experimental protocols for activity assessment, and discuss the future trajectory of these compounds as potential therapeutic agents.
The Genesis of Oxidative Stress and the Antioxidant Imperative
In biological systems, highly reactive free radicals are constantly generated as byproducts of normal metabolic processes, such as cellular respiration, and through exposure to exogenous factors like radiation and environmental pollutants.[1][2] When the production of these ROS overwhelms the body's intrinsic antioxidant defense mechanisms, a state of oxidative stress ensues. This imbalance leads to indiscriminate damage to vital biomolecules, including lipids, proteins, and DNA, contributing to the pathogenesis of a wide array of diseases.[3][4]
Antioxidants function as the primary defense against this onslaught by neutralizing free radicals, thereby preventing cellular damage.[4] While natural antioxidants are vital, the development of synthetic antioxidants offers the advantage of tailored chemical structures with enhanced stability, bioavailability, and potency.[1][2] The 1,2,4-triazole scaffold, a five-membered heterocycle with three nitrogen atoms, has garnered significant interest due to its remarkable versatility and broad spectrum of biological activities.[1][2][5] This guide focuses specifically on its proven and potential applications as a core structure for novel antioxidant agents.
Mechanistic Underpinnings of Antioxidant Action
The ability of a 1,2,4-triazole derivative to function as an antioxidant is fundamentally rooted in its capacity to interact with and neutralize free radicals. This is primarily achieved through two dominant mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Understanding these pathways is critical for the rational design of more effective derivatives.
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical is typically stabilized by resonance, rendering it far less reactive than the original radical. The presence of labile hydrogen atoms, often from phenolic hydroxyl (-OH) or thiol (-SH) groups substituted on the triazole core, is the key determinant for the HAT pathway.
-
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation and an anion. This is often followed by proton transfer, leading to the neutralized radical and a stable antioxidant cation. The electron-donating capacity of the substituents on the triazole ring system dictates the favorability of the SET pathway.
The ABTS and DPPH assays, two of the most common evaluation methods, can involve both HAT and SET mechanisms, although ABTS radicals are more susceptible to SET, while DPPH radicals favor HAT under appropriate conditions.[6]
Caption: Core antioxidant mechanisms of 1,2,4-triazole derivatives.
Decoding the Structure-Activity Relationship (SAR)
The antioxidant efficacy of a 1,2,4-triazole derivative is not inherent to the core ring alone but is profoundly influenced by the nature and position of its substituents. Chemical modification of the triazole fragment with various pharmacophores can significantly enhance its antioxidant activity.[7] Deciphering these SARs is paramount for optimizing lead compounds.
-
Phenolic Hydroxyl (-OH) Groups: The presence of one or more phenolic hydroxyl groups is a strong predictor of potent antioxidant activity. These groups serve as excellent hydrogen donors (HAT mechanism). The position of the -OH group is also crucial; for instance, para-substituted hydroxyl groups can enhance activity through extended conjugation after hydrogen abstraction.[8]
-
Thiol (-SH) and Thione (C=S) Moieties: Compounds containing a thiol or thione group, such as 1,2,4-triazole-3-thiones, often exhibit significant radical scavenging activity. The labile hydrogen on the sulfur atom can readily participate in the HAT mechanism. However, S-alkylation of these groups tends to diminish the antioxidant effect, highlighting the importance of the free thiol/thione moiety.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), amino (-NH₂), and alkyl groups enhance antioxidant activity by increasing the electron density of the molecule. This facilitates electron donation in the SET mechanism and can also stabilize the resulting antioxidant radical.
-
Steric Hindrance: Bulky groups, such as tert-butyl, positioned ortho to a phenolic hydroxyl group can enhance antioxidant activity. This steric hindrance can increase the stability of the resulting phenoxy radical, preventing it from participating in further pro-oxidant reactions. This principle is seen in derivatives designed to mimic the potent synthetic antioxidant Butylated Hydroxytoluene (BHT).[8]
-
Fused Ring Systems: Fusing the triazole ring with other heterocyclic systems (e.g., thiadiazole) can modulate the electronic properties of the molecule and introduce additional sites for radical interaction, often leading to enhanced antioxidant capacity.[9]
Table 1: Summary of Structure-Activity Relationships for Antioxidant 1,2,4-Triazoles
| Substituent/Feature | General Effect on Antioxidant Activity | Primary Mechanism Influenced | Rationale |
| Phenolic -OH | Strongly Increases | HAT | Excellent hydrogen donor, stabilizes resulting radical. |
| Thiol (-SH) / Thione (C=S) | Increases | HAT | Provides a labile hydrogen atom for donation. |
| S-Alkylation | Decreases | HAT | Removes the available hydrogen from the thiol group. |
| Electron-Donating Groups | Increases | SET / HAT | Facilitates electron donation and stabilizes radical intermediates. |
| Electron-Withdrawing Groups | Decreases | SET / HAT | Reduces electron density, hindering electron/hydrogen donation. |
| Bulky Ortho-Substituents | Increases | HAT | Sterically protects and stabilizes the antioxidant radical. |
| Fused Heterocyclic Rings | Modulates (Often Increases) | HAT / SET | Alters electronic distribution and provides more interaction sites. |
Standardized Protocols for In Vitro Antioxidant Assessment
To ensure the trustworthiness and reproducibility of findings, standardized assays are essential. The following protocols describe the three most common methods for evaluating the antioxidant capacity of 1,2,4-triazole derivatives: DPPH, ABTS, and FRAP.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical.[10] The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. Upon reduction by an antioxidant, the color fades to a pale yellow. The degree of discoloration is directly proportional to the radical scavenging activity of the compound.[11]
-
Causality & Application: The DPPH assay is a rapid, simple, and widely used method to screen for radical scavenging ability.[10] It is particularly sensitive to compounds that act via the HAT mechanism. It provides a reliable initial assessment of a compound's potential to directly neutralize free radicals.
Caption: Standard experimental workflow for the DPPH assay.
-
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the 1,2,4-triazole derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO, Methanol).
-
Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare a series of concentrations of a standard antioxidant like Ascorbic Acid or Trolox.[12]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of various concentrations of the test compound or standard to the wells.
-
Add 100 µL of the DPPH working solution to each well.
-
For the control well (maximum absorbance), add 100 µL of solvent and 100 µL of DPPH solution.
-
For the blank well, add 200 µL of solvent.
-
-
Incubation & Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[13]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[10]
-
Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, by reacting ABTS with a strong oxidizing agent like potassium persulfate.[13] In the presence of an antioxidant, the colored ABTS•+ is reduced back to the colorless ABTS form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.
-
Causality & Application: The ABTS assay is advantageous because the radical is soluble in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds. It is effective for measuring the activity of compounds that operate via the SET mechanism.[6] It complements the DPPH assay to provide a more comprehensive profile of antioxidant activity.
-
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[13]
-
Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 (±0.02) at 734 nm.
-
-
Assay Procedure (96-well plate format):
-
Incubation & Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.
-
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay directly measures the ability of a compound to act as a reducing agent. It does not measure radical scavenging directly. The method is based on the reduction of a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to the intensely blue-colored ferrous form (Fe²⁺-TPTZ) by antioxidants in an acidic medium. The change in absorbance is measured at 593 nm.
-
Causality & Application: This assay provides a direct measure of the total reducing power of a sample, which is an important facet of antioxidant activity. It is a robust and simple method that gives a direct readout of the electron-donating capacity of the 1,2,4-triazole derivatives.
-
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
The FRAP working solution is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 (v/v/v) ratio.
-
Warm the working solution to 37°C before use.
-
Prepare a standard curve using a known concentration of ferrous sulfate (FeSO₄·7H₂O).
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the test compound, standard, or blank (solvent) into the wells.
-
Add 220 µL of the pre-warmed FRAP working solution to all wells.
-
-
Incubation & Measurement:
-
Mix and incubate the plate at 37°C. The reaction time can vary, but a 4-minute reading is common. For some compounds, the reaction may take longer.[14]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Subtract the blank reading from the sample and standard readings.
-
Construct a standard curve by plotting the absorbance of the ferrous standards against their concentration.
-
Use the standard curve to determine the FRAP value of the test samples, typically expressed as mM Fe(II) equivalents.
-
-
Outlook and Future Directions in Drug Development
The demonstrated antioxidant activity of 1,2,4-triazole derivatives positions them as highly valuable scaffolds in medicinal chemistry. Their potential extends beyond merely preventing oxidative damage; this activity may be a key mechanism behind their efficacy as anticancer, anti-inflammatory, and neuroprotective agents.[3][5][7]
The future of research in this area should focus on several key aspects:
-
Multi-Target Ligands: Designing hybrid molecules that combine the antioxidant 1,2,4-triazole core with other pharmacophores to create single drugs that can address multiple pathological pathways (e.g., combining antioxidant and COX-2 inhibitory functions for anti-inflammatory drugs).
-
In Vivo Validation: While in vitro assays are crucial for initial screening, it is imperative to validate the most promising compounds in cellular and animal models of oxidative stress-related diseases.
-
Pharmacokinetic & Toxicity Profiling: A comprehensive evaluation of the ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles of lead compounds is a critical step in translating a promising molecule into a viable drug candidate.
-
Computational Modeling: Utilizing in silico methods like molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies can accelerate the design and optimization of new derivatives with enhanced potency and better safety profiles.[7][9]
Conclusion
1,2,4-triazole derivatives represent a versatile and highly promising class of synthetic antioxidants. Their efficacy is governed by well-defined chemical principles and structure-activity relationships, particularly the strategic incorporation of hydrogen-donating and electron-donating functional groups. By employing a validated suite of in vitro assays such as DPPH, ABTS, and FRAP, researchers can reliably quantify their antioxidant potential. As our understanding of the role of oxidative stress in disease deepens, the rational design and development of novel 1,2,4-triazole-based therapeutics will undoubtedly become an even more critical frontier in the pursuit of new treatments for a multitude of human ailments.
References
- Antioxidant Properties of 1,2,4-Triazoles. (n.d.). ISRES Publishing.
- El-Sherief, H. A. M., Abdel-Aziz, M., & Abdel-Rahman, H. M. (2018). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Indo American Journal of Pharmaceutical Sciences, 5(4), 2595-2603.
- The potential of 1,2,4-triazole derivatives as antioxidant agents (literature review). (2025). Zaporozhye Medical Journal.
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Pachuta-Stec, A. (2022). Antioxidant Activity of 1,2,4-Triazole and Its Derivatives: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 22(7), 1081-1094. Retrieved from [Link]
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Shakir, R. M., et al. (2021). Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-Methylphenol. International Journal of Drug Delivery Technology, 11(2), 503-511. Retrieved from [Link]
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Antioxidant Activity of 1,2,4-Triazole and Its Derivatives: A Mini Review. (2021). ResearchGate. Retrieved from [Link]
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). MDPI. Retrieved from [Link]
-
Standard Operating Procedure for FRAP assay on plasma & faecal extracts. (n.d.). ResearchGate. Retrieved from [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]
-
ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved from [Link]
-
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH. Retrieved from [Link]
-
DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved from [Link]
-
Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]
-
FRAP Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved from [Link]
-
DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved from [Link]
-
FRAP Antioxidant Assay. (n.d.). G-Biosciences. Retrieved from [Link]
-
ABTS Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved from [Link]
-
Rushing, J., Deskins, C. C., Vogler, B., & Setzer, W. (n.d.). Antioxidant Assay: The DPPH Method. UAHuntsville Natural Products and Drug Discovery Laboratory. Retrieved from [Link]
-
OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc.. Retrieved from [Link]
-
3.3. Antioxidant Activity by DPPH and ABTS Assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Antioxidants, 10(12), 1938. Retrieved from [Link]
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Methodological & Application
Harnessing 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol as a Versatile Ligand in Coordination Chemistry
An Application Guide for Researchers
Introduction: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and rich coordination chemistry.[1][2] The inclusion of a thiol group at the 3-position introduces a soft sulfur donor atom alongside the heterocyclic nitrogen atoms, creating a versatile chelating environment.[3] This guide focuses on a specific derivative, 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol (MPTTH) , a ligand with significant potential in the development of novel metal-based therapeutics and functional materials.
The unique architecture of MPTTH, featuring both hard (nitrogen) and soft (sulfur) donor sites, allows it to coordinate with a wide array of transition metals.[3] The N4-propyl group enhances solubility in organic solvents and introduces steric effects that can influence the final geometry of the metal complex, while the C5-methyl group can subtly modulate the electronic properties of the triazole ring. This document provides detailed protocols for the synthesis of MPTTH, its coordination with various metal ions, and the subsequent characterization of the resulting complexes, grounded in established chemical principles for this compound class.
Part 1: Synthesis of the Ligand (MPTTH)
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically involving the cyclization of a substituted thiosemicarbazide in an alkaline medium.[4] The following protocol adapts this reliable method for the specific synthesis of MPTTH.
Causality in Synthesis:
The chosen synthetic route proceeds in two key stages: formation of a 1-acetyl-4-propylthiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclodehydration. The use of an aqueous base (e.g., NaOH or K₂CO₃) is crucial; it deprotonates the amide nitrogen, facilitating a nucleophilic attack on the carbonyl carbon to form the five-membered triazole ring. This method is high-yielding and avoids harsh reagents, making it a robust choice for generating the ligand scaffold.[4][5]
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound (MPTTH).
Detailed Synthesis Protocol for MPTTH:
Step 1: Synthesis of 4-Propylthiosemicarbazide
-
To a stirred solution of hydrazine hydrate (0.1 mol) in 100 mL of ethanol, add propyl isothiocyanate (0.1 mol) dropwise at room temperature.
-
After the addition is complete, reflux the reaction mixture for 3 hours.
-
Reduce the solvent volume under vacuum.
-
Cool the resulting concentrate in an ice bath to precipitate the product.
-
Filter the white solid, wash with cold diethyl ether, and dry in a desiccator.
Step 2: Synthesis of 1-Acetyl-4-propylthiosemicarbazide
-
Suspend the 4-propylthiosemicarbazide (0.05 mol) in 75 mL of anhydrous tetrahydrofuran (THF) containing a catalytic amount of pyridine.
-
Cool the mixture to 0°C in an ice bath.
-
Add acetyl chloride (0.05 mol) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Pour the mixture into 200 mL of ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from an ethanol-water mixture.
Step 3: Synthesis of this compound (MPTTH)
-
Reflux the 1-acetyl-4-propylthiosemicarbazide (0.04 mol) in 80 mL of 8% aqueous sodium hydroxide solution for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove any impurities.
-
Carefully acidify the clear filtrate with cold, dilute hydrochloric acid (HCl) until precipitation is complete (pH ~5-6).
-
Filter the resulting white precipitate, wash with copious amounts of cold water to remove salts, and dry under vacuum.
-
Recrystallize from ethanol to obtain pure MPTTH.
| Property | Expected Value |
| Molecular Formula | C₆H₁₁N₃S |
| Molecular Weight | 157.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Expected Melting Point | ~180-200 °C (Based on similar structures)[6] |
| Solubility | Soluble in DMSO, DMF, ethanol; Insoluble in water |
Part 2: General Protocol for Metal Complex Synthesis
The MPTTH ligand can act as a bidentate or bridging ligand, coordinating through the sulfur atom and one of the adjacent nitrogen atoms. The thiol group (SH) is typically deprotonated upon coordination with a metal ion.[7]
Causality in Coordination:
The choice of solvent is critical. Alcoholic media are often preferred as they can dissolve both the ligand and many transition metal salts (chlorides, acetates, or nitrates).[7] The ligand-to-metal molar ratio (typically 2:1 for M(II) ions) is chosen to satisfy the coordination sphere of the metal, often resulting in octahedral or tetrahedral geometries.[7] Gentle heating is applied to ensure complete dissolution and facilitate the coordination reaction. The subsequent precipitation of the complex upon cooling drives the reaction to completion.
Coordination Workflow Diagram
Caption: General workflow for the synthesis of M(II)-MPTTH coordination complexes.
Detailed Synthesis Protocol for M(II)-MPTTH Complexes:
-
Dissolve MPTTH (2 mmol) in 30 mL of hot absolute ethanol.
-
In a separate flask, dissolve the appropriate metal(II) salt (1 mmol) (e.g., CoCl₂·6H₂O, Ni(OAc)₂·4H₂O, CuCl₂·2H₂O, Zn(OAc)₂·2H₂O) in 20 mL of hot absolute ethanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Adjust the pH to ~7 by adding a few drops of ethanolic ammonia solution, if necessary, to facilitate deprotonation of the thiol group.
-
Reflux the resulting mixture for 2-3 hours. A change in color or the formation of a precipitate often indicates complex formation.
-
Allow the mixture to cool slowly to room temperature.
-
Collect the precipitated metal complex by filtration.
-
Wash the product several times with ethanol to remove unreacted starting materials, followed by a final wash with diethyl ether.
-
Dry the complex in a vacuum desiccator over anhydrous CaCl₂.
Part 3: Physicochemical Characterization
A multi-technique approach is essential for the unambiguous structural elucidation of the newly synthesized ligand and its metal complexes.
FT-IR Spectroscopy
Infrared spectroscopy is a powerful tool to confirm the synthesis of the ligand and to verify its coordination to the metal ion.
-
Rationale: The disappearance of the S-H stretching band and the shift in the C=S (thioamide) and C=N bands are strong indicators of coordination. The appearance of new, low-frequency bands corresponding to M-N and M-S vibrations further confirms complexation.[3][7]
| Functional Group | Ligand (MPTTH) Approx. ν (cm⁻¹) | Complex Approx. ν (cm⁻¹) | Inference upon Complexation |
| N-H (Ring) | ~3100-3200 | Shifted or Broadened | Involvement of ring nitrogen in coordination |
| S-H (Thiol) | ~2550-2600 | Absent | Deprotonation and coordination via the sulfur atom |
| C=N (Triazole) | ~1600-1620 | Shift to lower/higher ν | Coordination through adjacent nitrogen atom |
| C=S (Thioamide) | ~1250-1280 | Shift to lower ν (~50-70) | Strong evidence of coordination through the sulfur atom |
| M-N | - | ~450-500 | Formation of a metal-nitrogen bond |
| M-S | - | ~350-400 | Formation of a metal-sulfur bond |
¹H NMR Spectroscopy
Proton NMR provides detailed information about the ligand's structure and confirms its purity. Changes upon complexation give insight into the coordination mode.
-
Rationale: In the ligand's spectrum, a downfield singlet corresponding to the S-H proton should be observed. This signal will disappear in the spectrum of the complex due to deprotonation upon coordination.[3][7] The signals for the N-H proton and the protons on the propyl and methyl groups adjacent to the coordination sites will exhibit noticeable shifts, confirming the ligand's binding to the paramagnetic or diamagnetic metal center.[3]
Expected ¹H NMR Signals for MPTTH (in DMSO-d₆):
-
δ ~13.0-14.0 ppm: (s, 1H, SH) - Disappears upon complexation
-
δ ~3.8-4.0 ppm: (t, 2H, N-CH₂-CH₂-CH₃)
-
δ ~2.4 ppm: (s, 3H, C-CH₃)
-
δ ~1.6-1.8 ppm: (m, 2H, N-CH₂-CH₂-CH₃)
-
δ ~0.9 ppm: (t, 3H, N-CH₂-CH₂-CH₃)
Part 4: Application Note - Screening for Anticancer Activity
Metal complexation is a proven strategy for enhancing the pharmacological potency of organic ligands.[3][8] Triazole-thiol complexes, in particular, have demonstrated significant potential as anticancer agents, often exhibiting greater cytotoxicity against cancer cell lines than the free ligands.[3][9] The proposed mechanism often involves the complex's ability to interact with cellular macromolecules like DNA or key enzymes.
Proposed Workflow for Biological Screening
This workflow outlines a standard, tiered approach to evaluate the anticancer potential of the newly synthesized M(II)-MPTTH complexes.
Caption: A tiered workflow for evaluating the anticancer potential of M(II)-MPTTH complexes.
Experimental Rationale:
-
MTT Assay: This initial colorimetric assay is a rapid and reliable method to quantify the cytotoxic effect of the complexes on various cancer cell lines versus a non-cancerous control line. A high Selectivity Index (SI = IC₅₀ of normal cells / IC₅₀ of cancer cells) indicates cancer-specific toxicity, a highly desirable trait for a drug candidate.
-
Mechanistic Studies: For complexes showing high potency and selectivity (the "lead complexes"), further investigation is required.
-
DNA Binding: Many metal-based drugs exert their effect by binding to DNA, inhibiting replication. Spectroscopic titrations and viscosity measurements can confirm and characterize this interaction.
-
Apoptosis Induction: Determining if the compounds induce programmed cell death (apoptosis) is crucial. Flow cytometry with Annexin V/PI staining is the gold standard for this analysis.
-
ROS Generation: Some metal complexes can disrupt the cellular redox balance, leading to oxidative stress and cell death. Measuring intracellular ROS levels can elucidate this potential mechanism of action.
-
This comprehensive guide provides a robust framework for the synthesis, characterization, and preliminary biological evaluation of coordination complexes derived from this compound, empowering researchers to explore the full potential of this promising ligand.
References
- Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents.
-
ResearchGate. (2016). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available from: [Link]
-
ResearchGate. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Available from: [Link]
-
ChemBK. (2024). 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol Request for Quotation. Available from: [Link]
-
National Institutes of Health (NIH). (2016). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available from: [Link]
-
ResearchGate. (n.d.). Biological applications of metal-based triazole derivatives. Available from: [Link]
-
MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available from: [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Available from: [Link]
-
ACS Publications. (n.d.). Anion-Induced Coordination Versatility of 1H-1,2,4-Triazole-3-thiol (HtrzSH) Affording a New Hybrid System of Cadmium(II) Polymers: Synthesis, Structure, and Luminescent Properties. Available from: [Link]
-
National Institutes of Health (NIH). (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Available from: [Link]
-
ResearchGate. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. Available from: [Link]
-
Pharmacia. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link]
-
National Institutes of Health (NIH). (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Available from: [Link]
-
ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available from: [Link]
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Application Notes and Protocols for 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol in Drug Design
Authored by: A Senior Application Scientist
Introduction: The Versatile 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically approved drugs.[1] Its unique structural features, including hydrogen bonding capability, dipole character, and metabolic stability, allow it to interact with high affinity to various biological targets.[1] The incorporation of a thiol group at the 3-position and further substitution at the 4 and 5-positions of the triazole ring gives rise to the 1,2,4-triazole-3-thiol class of compounds, which have demonstrated a remarkable breadth of pharmacological activities. These include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antioxidant effects.[2][3]
This document provides detailed application notes and protocols for a specific derivative, 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol . While direct literature on this exact molecule is sparse, the protocols and applications described herein are synthesized from extensive research on closely related 4,5-disubstituted-1,2,4-triazole-3-thiols. The principles and methodologies are broadly applicable and provide a robust framework for investigating the therapeutic potential of this specific compound. The 5-methyl and 4-propyl substitutions are expected to modulate the lipophilicity and steric profile of the molecule, potentially influencing its pharmacokinetic properties and target interactions.
Part 1: Synthesis and Characterization
Principle of Synthesis
The most common and efficient method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols is through the base-catalyzed intramolecular cyclization of a corresponding thiosemicarbazide intermediate.[3] This multi-step synthesis begins with the formation of a hydrazide from an appropriate ester, followed by reaction with an isothiocyanate to yield the thiosemicarbazide, which is then cyclized. An alternative efficient method involves the direct reaction of thiosemicarbazides with carboxylic acids in the presence of a condensing agent like polyphosphate ester (PPE), followed by cyclodehydration.[4]
Detailed Synthesis Protocol
This protocol outlines the synthesis of this compound starting from acetic acid hydrazide and propyl isothiocyanate.
Step 1: Synthesis of 1-acetyl-4-propylthiosemicarbazide
-
Reagents and Materials:
-
Acetic acid hydrazide
-
Propyl isothiocyanate
-
Ethanol (absolute)
-
Reflux apparatus
-
Magnetic stirrer with heating
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve acetic acid hydrazide (0.1 mol) in 100 mL of absolute ethanol.
-
To this solution, add propyl isothiocyanate (0.1 mol) dropwise with continuous stirring.
-
Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCM).
-
After completion of the reaction, cool the mixture to room temperature.
-
The resulting white precipitate of 1-acetyl-4-propylthiosemicarbazide is collected by filtration, washed with cold ethanol, and dried in a vacuum desiccator.
-
Step 2: Cyclization to this compound
-
Reagents and Materials:
-
1-acetyl-4-propylthiosemicarbazide
-
Sodium hydroxide (NaOH) solution (8% w/v)
-
Hydrochloric acid (HCl) (concentrated)
-
Litmus paper or pH meter
-
Reflux apparatus
-
-
Procedure:
-
Suspend the synthesized 1-acetyl-4-propylthiosemicarbazide (0.05 mol) in 100 mL of 8% aqueous NaOH solution in a round-bottom flask.
-
Reflux the mixture for 4-5 hours with stirring. During this time, the solid will dissolve as the cyclization proceeds.
-
After cooling the reaction mixture to room temperature, pour it into a beaker containing crushed ice.
-
Acidify the solution dropwise with concentrated HCl with constant stirring until it is acidic to litmus paper (pH ~5-6).
-
The precipitate of this compound is formed.
-
Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic impurities, and recrystallize from a suitable solvent like ethanol to obtain the pure product.
-
Synthesis Workflow Diagram
Caption: Inhibition of p53-MDM2 interaction by a potential 1,2,4-triazole derivative.
Table 2: Hypothetical Anticancer Activity Data
| Compound | A549 IC₅₀ (µM) | HL60 IC₅₀ (µM) |
| This compound | 4.5 | 15.2 |
| Doxorubicin | 0.8 | 1.2 |
Anti-inflammatory Applications
Scientific Rationale: The 1,2,4-triazole scaffold is present in several compounds with potent anti-inflammatory properties. [1][5][6]A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key to the synthesis of prostaglandins, mediators of inflammation. [5]Some derivatives may also inhibit lipoxygenase (LOX) enzymes, another important pathway in the inflammatory response. [5] Protocol 2.3.1: In Vitro COX Inhibition Assay
This protocol assesses the ability of the test compound to inhibit COX-1 and COX-2 enzymes.
-
Materials:
-
COX-1 and COX-2 enzyme preparations (human recombinant)
-
Arachidonic acid (substrate)
-
Test compound
-
Colorimetric COX inhibitor screening assay kit (commercially available)
-
Standard COX inhibitors (e.g., Indomethacin, Celecoxib)
-
-
Procedure:
-
Follow the manufacturer's instructions for the assay kit.
-
Typically, the procedure involves pre-incubating the COX enzyme with the test compound at various concentrations.
-
The reaction is initiated by adding arachidonic acid.
-
The assay measures the amount of prostaglandin H2 (PGH2) produced, often via a colorimetric reaction.
-
The absorbance is read on a plate reader.
-
Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound. IC₅₀ values are determined from the dose-response curves for both COX-1 and COX-2 to assess potency and selectivity.
-
Diagram 2.3.2: Arachidonic Acid Pathway
Caption: The role of 1,2,4-triazole derivatives in inhibiting the COX pathway of arachidonic acid metabolism.
Part 3: Concluding Remarks and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive biological activities of related compounds, it is a strong candidate for screening against a variety of diseases. The protocols provided in this guide offer a starting point for a comprehensive evaluation of its antimicrobial, anticancer, and anti-inflammatory potential.
Future research should focus on:
-
Lead Optimization: If promising activity is identified, structural modifications can be made to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Compounds showing significant in vitro activity should be advanced to animal models to evaluate their efficacy and safety in a living system.
-
Mechanism of Action Studies: Detailed biochemical and molecular biology studies should be conducted to elucidate the precise mechanism by which the compound exerts its biological effects.
The systematic application of these protocols will enable a thorough investigation of this compound and contribute to the discovery of new and effective medicines.
References
-
Verma, A., Joshi, N., Singh, D., & Rawat, D. S. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 115, 105219. [Link]
-
Turan-Zitouni, G., Kaplancıklı, Z. A., & Chevallet, P. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 27(19), 6598. [Link]
-
Krasovska, M. V., Holota, S. M., & Zborovskii, Y. L. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Chemistry of Heterocyclic Compounds, 59(1-2), 47-56. [Link]
-
Safonov, A. A., & Parchenko, V. V. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, 3(31), 20-25. [Link]
-
Patel, R. P., & Patel, K. C. (2014). Synthesis and evaluation of 4-amino-5-phenyl-4 H--[1][2][7]triazole-3-thiol derivatives as antimicrobial agents. Journal of Chemistry, 2014. [Link]
-
Gumrukcuoglu, N., Uslu, H., & Kurt, M. Z. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
-
Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]
-
Parlak, A. (2022). Anticancer Properties of 1,2,4-Triazoles. Current Science, 123(1), 68-76. [Link]
-
Kumar, A., & Sharma, S. (2016). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 7(3), 941. [Link]
-
Wujec, M., & Paneth, A. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 29(24), 6036. [Link]
-
Parchenko, V., Safonov, A., & Kolisnyk, S. (2019). Discussion of antimicrobial and antifungal activity of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. ScienceRise: Pharmaceutical Science, 5(21), 4-8. [Link]
-
Wujec, M., & Siwek, A. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Current Pharmaceutical Design, 26(38), 4849-4866. [Link]
-
Shcherbyna, R. O. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry, 22(2(86)), 4-20. [Link]
-
Al-Ghorbani, M., & Al-Salahi, R. (2017). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Pharmaceutical and Clinical Research, 9(5), 415-420. [Link]
-
Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]
-
Patel, K. R., Brahmbhatt, J. G., Pandya, P. A., Daraji, D. G., & Shah, S. A. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Journal of Molecular Structure, 1234, 130000. [Link]
-
Al-Omary, F. A. M., Al-Ghamdi, A. M., & Al-Abdullah, E. S. (2019). synthesis, characterization and antibacterial evaluation of new 1,2,4-triazole-3-thiol derivatives. Journal of Chemical and Pharmaceutical Research, 11(1), 1-10. [Link]
-
Asif, M. (2022). Some 1,2,4‐triazole derivatives as potent anti‐inflammatory agents. ResearchGate. [Link]
-
Galdyszynska, M., & Wujec, M. (2023). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 28(15), 5707. [Link]
-
Sameliuk, Y., & Kaplaushenko, A. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 598-614. [Link]
-
Gumrukcuoglu, N., Uslu, H., & Kurt, M. Z. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]
-
Asif, M. (2015). Studies on 1,2,4-Triazole Derivatives as Potential Anti-Inflammatory Agents. ResearchGate. [Link]
-
Asif, M. (2015). Studies on 1,2,4-triazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]
Sources
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- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
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- 7. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Application Notes and Protocols for 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol in Organic Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol as a versatile intermediate in organic synthesis. This document outlines the synthetic pathway to the title compound and details its application in the construction of diverse molecular architectures with potential therapeutic applications.
Introduction: The Versatility of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. The incorporation of a thiol group at the 3-position introduces a highly nucleophilic center, rendering 1,2,4-triazole-3-thiols as valuable intermediates for the synthesis of a variety of sulfur-containing heterocycles. The substituents at the N-4 and C-5 positions, in this case, a propyl and a methyl group respectively, play a crucial role in modulating the physicochemical properties and biological activity of the resulting derivatives.
This guide will focus on the practical aspects of synthesizing this compound and its subsequent use in building more complex molecules, providing detailed protocols and mechanistic insights to empower your research endeavors.
Synthesis of this compound
The synthesis of the title compound is a two-step process commencing from readily available starting materials: acetic hydrazide and propyl isothiocyanate. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 1-Acetyl-4-propylthiosemicarbazide (Intermediate)
This initial step involves the nucleophilic addition of acetic hydrazide to propyl isothiocyanate. The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate.
Materials:
-
Acetic hydrazide
-
Propyl isothiocyanate
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetic hydrazide (1.0 eq) in absolute ethanol.
-
To this solution, add propyl isothiocyanate (1.0 eq) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated white solid, 1-acetyl-4-propylthiosemicarbazide, is collected by filtration.
-
Wash the solid with a small amount of cold ethanol and dry under vacuum. The product is typically of sufficient purity for the next step.
Protocol 2: Synthesis of this compound (Final Product)
The cyclization of the thiosemicarbazide intermediate is achieved under alkaline conditions. The base facilitates the intramolecular nucleophilic attack of one of the nitrogen atoms onto the carbonyl carbon, followed by dehydration to form the triazole ring.
Materials:
-
1-Acetyl-4-propylthiosemicarbazide
-
Sodium hydroxide (or Potassium hydroxide)
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask, suspend 1-acetyl-4-propylthiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (2 M, 2.0-3.0 eq).
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. The solid will gradually dissolve as the reaction progresses.
-
After the reaction is complete (monitored by TLC), cool the reaction mixture in an ice bath.
-
Carefully acidify the cold solution with concentrated hydrochloric acid to a pH of approximately 5-6. This will precipitate the product.
-
Collect the white precipitate by filtration.
-
Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.
Characterization Data (Expected):
-
Appearance: White crystalline solid.
-
1H NMR: Expect signals corresponding to the methyl protons, the propyl chain protons (triplet for CH3, sextet for CH2, and triplet for N-CH2), and a broad singlet for the SH proton (which may exchange with D2O).
-
13C NMR: Expect signals for the methyl carbon, the three carbons of the propyl chain, and the two carbons of the triazole ring (C=S and C-methyl).
-
IR (cm-1): Characteristic peaks for N-H stretching, C-H stretching, C=N stretching, and C=S stretching. The presence of a peak around 2550-2600 cm-1 would be indicative of the S-H bond of the thiol tautomer.
Application as an Intermediate in Organic Synthesis
This compound is a versatile building block, primarily due to the nucleophilicity of the thiol group and the potential for substitution on the triazole ring.
The most common application of this intermediate is in S-alkylation reactions to form stable thioethers. The thiol exists in tautomeric equilibrium with the thione form. Under basic conditions, the more nucleophilic thiolate anion is readily formed, which then reacts with various electrophiles.
Caption: General workflow for the S-alkylation of the triazole thiol.
Protocol 3: General Procedure for S-Alkylation
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide, benzyl halide, phenacyl halide)
-
Base (e.g., NaOH, KOH, K2CO3, NaH)
-
Solvent (e.g., Ethanol, DMF, Acetone)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the base (1.1 eq) and stir the mixture at room temperature for 30 minutes to generate the thiolate anion.
-
Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated depending on the reactivity of the electrophile. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Examples of S-Alkylation Products
| Alkylating Agent | Product Structure | Potential Application |
| Benzyl chloride | 3-(Benzylthio)-5-methyl-4-propyl-4H-1,2,4-triazole | Antifungal, Antimicrobial |
| Ethyl bromoacetate | Ethyl 2-((5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio)acetate | Intermediate for further functionalization |
| 2-Chloro-N-phenylacetamide | 2-((5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide | Anti-inflammatory, Analgesic |
Mechanistic Insight: Regioselectivity of Alkylation
Alkylation of 4,5-disubstituted-1,2,4-triazole-3-thiols can potentially occur at the sulfur atom or one of the ring nitrogen atoms. However, S-alkylation is generally favored. This regioselectivity can be explained by the "Hard and Soft Acids and Bases" (HSAB) theory. The thiolate anion is a soft nucleophile and preferentially reacts with soft electrophiles like alkyl halides at the soft sulfur atom. While N-alkylation is possible, it typically requires harder electrophiles or different reaction conditions.
The active hydrogen on the N-1 position of the triazole ring can participate in Mannich reactions with formaldehyde and a secondary amine to yield N-aminomethyl derivatives, known as Mannich bases. These compounds often exhibit significant biological activities.
Protocol 4: General Procedure for Mannich Reaction
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Secondary amine (e.g., piperidine, morpholine)
-
Ethanol
Procedure:
-
Suspend this compound (1.0 eq) in ethanol.
-
Add the secondary amine (1.1 eq) followed by aqueous formaldehyde (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize from a suitable solvent if necessary.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the nucleophilic nature of its thiol group allow for the facile synthesis of a wide range of derivatives. The protocols and insights provided in this guide are intended to serve as a practical resource for chemists engaged in the design and synthesis of novel compounds for drug discovery and development. The exploration of the reactivity of this intermediate is a promising avenue for the discovery of new bioactive molecules.
References
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]
-
Koparır, M., Cansız, A., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]
-
Ivashchenko, A. V., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(22), 6935. [Link]
-
Ivashchenko, A. V., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information. [Link]
-
Samelyuk, Y. G., & Kaplaushenko, A. G. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice, 14(4), 416-421. [Link]
-
Harutyunyan, A. A., et al. (2022). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Chemistry, 4(1), 53-69. [Link]
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. [Link]
-
Kochikyan, T. V., et al. (2010). Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. [Link]
-
Rauf, A., et al. (2022). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH, 1(1), 27-35. [Link]
-
Zhang, X., et al. (2015). Synthesis of 4-(methylthio)phenyl Di-n-propyl phosphate. ResearchGate. [Link]
-
Gomha, S. M., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. SpringerPlus, 5(1), 1-9. [Link]
Application Notes & Protocols: A Comprehensive Guide to the Formulation of 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol for In Vivo Preclinical Studies
Abstract
This guide provides a detailed framework for the formulation of 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol, a novel heterocyclic compound, for in vivo research. Recognizing that new chemical entities (NCEs) often lack extensive characterization, this document champions a systematic, ground-up approach. We eschew a one-size-fits-all template in favor of a logical workflow that begins with essential pre-formulation studies to elucidate the compound's intrinsic physicochemical properties. Based on these empirical findings, a decision-making process guides the selection of the most appropriate formulation strategy—from simple aqueous solutions to advanced enabling technologies. Detailed, field-tested protocols for characterization, formulation, and quality control are provided to empower researchers, scientists, and drug development professionals to develop safe, stable, and bioavailable preparations for reliable and reproducible preclinical outcomes.
Introduction: The Formulation Imperative for Novel Triazoles
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The subject of this guide, this compound, is one such NCE with potential therapeutic value. However, translating a promising molecule from the bench to a preclinical in vivo model is critically dependent on its formulation. An inappropriate or poorly characterized formulation can lead to erratic absorption, low bioavailability, and erroneous pharmacokinetic and toxicological data, ultimately jeopardizing the development of a potentially valuable compound.[2]
Many heterocyclic compounds, particularly those with thiol groups, exhibit poor aqueous solubility, a primary hurdle in formulation development.[3] This document provides a comprehensive roadmap, starting with the foundational pre-formulation studies required to understand the molecule's behavior.[4] This empirical data is the bedrock upon which all rational formulation decisions are built.
The Pre-formulation Gauntlet: Characterizing the Unknown
Before a single vehicle is selected, a thorough investigation of the compound's intrinsic properties is mandatory.[5] This pre-formulation phase provides the data necessary to navigate the complexities of formulation development, saving time and resources while minimizing risks.[6]
Caption: Pre-formulation workflow for a new chemical entity.
Protocol 1: Foundational Physicochemical Characterization
Objective: To determine the fundamental properties of this compound that govern its behavior in solution and solid states.
A. Solubility Determination
-
Rationale: Solubility is the most critical parameter influencing formulation strategy. Determining solubility in various media helps identify potential vehicles for both oral and parenteral routes. Poor aqueous solubility is a common challenge for drug candidates.[3]
-
Methodology (Equilibrium Shake-Flask Method):
-
Add an excess amount of the compound (e.g., 10 mg) to 1 mL of the test vehicle in a glass vial.
-
Prepare vials for a range of vehicles as outlined in Table 1.
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Visually inspect for undissolved solid. If none is present, add more compound and repeat.
-
Once equilibrium is reached with excess solid, centrifuge the samples to pellet the undissolved material.
-
Carefully collect the supernatant, filter it through a 0.22 µm filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (see Protocol 8).
-
Table 1: Suggested Vehicles for Solubility Screening
| Vehicle Class | Specific Examples | Rationale |
| Aqueous Buffers | pH 1.2 (SGF), pH 4.5 (Acetate), pH 6.8 (Phosphate/SIF), pH 7.4 (PBS) | Assess pH-dependent solubility. |
| Co-solvents | Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol, Glycerol | Commonly used to solubilize drugs for oral and parenteral routes.[7] |
| Surfactants (0.5% w/v) | Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL, Solutol® HS 15 | Enhance solubility via micellization.[8][9] |
| Oils / Lipids | Sesame Oil, Miglyol® 812, Capryol® 90 | For potential development of lipid-based formulations. |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., 10%, 20%, 40% w/v solutions) | Can form inclusion complexes to enhance aqueous solubility.[10] |
B. pKa Determination
-
Rationale: The triazole ring contains ionizable nitrogen atoms, and the thiol group is acidic. The pKa determines the extent of ionization at different physiological pH values, which directly impacts solubility and membrane permeability.
-
Methodology (UV-Vis Spectrophotometry):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).
-
Prepare a series of buffers ranging from pH 2 to 12.
-
Add a small aliquot of the stock solution to each buffer to a final concentration where the compound exhibits significant UV absorbance.
-
Record the UV-Vis spectrum for each sample.
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at a selected wavelength versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[2]
-
C. Partition Coefficient (LogP/LogD) Determination
-
Rationale: The n-octanol/water partition coefficient is a measure of a drug's lipophilicity. A LogP value is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.[11] For ionizable compounds, the distribution coefficient (LogD) at a specific pH (e.g., 7.4) is more physiologically relevant. According to Lipinski's Rule of 5, an oral drug should ideally have a LogP value <5.[12]
-
Methodology (Shake-Flask Method):
-
Prepare a stock solution of the compound in the aqueous phase (water or pH 7.4 buffer).
-
Pre-saturate n-octanol with the aqueous phase and vice versa by mixing and separating them.
-
Combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.
-
Agitate vigorously for a set period (e.g., 1 hour) and then allow the phases to separate completely via centrifugation.
-
Carefully sample both the aqueous and organic phases.
-
Determine the concentration of the compound in each phase using a validated analytical method.
-
Calculate LogP (for non-ionized form) or LogD (at a specific pH) using the formula: Log P/D = log10([concentration in octanol] / [concentration in aqueous]).[11]
-
D. Solid-State Characterization
-
Rationale: The solid form of an active pharmaceutical ingredient (API) profoundly affects its stability, dissolution rate, and bioavailability.[13] It is crucial to determine if the compound is crystalline or amorphous and to identify any potential polymorphs.
-
Methodologies:
-
Differential Scanning Calorimetry (DSC): Heat a small sample (2-5 mg) at a controlled rate (e.g., 10°C/min). An endothermic peak indicates the melting point of a crystalline solid, while a step-change in the baseline indicates a glass transition (Tg) for an amorphous material.[14] This provides information on purity and thermal stability.
-
Thermogravimetric Analysis (TGA): Heat a sample at a controlled rate and measure the change in mass. TGA can identify the presence of water (hydrates) or residual solvents and determine the decomposition temperature.[1]
-
Powder X-Ray Diffraction (PXRD): Analyze the bulk powder to obtain a diffraction pattern. Sharp peaks are characteristic of a crystalline material, while a broad halo indicates an amorphous solid. PXRD is the definitive tool for identifying different crystalline forms (polymorphs).[13]
-
Protocol 2: Stability Assessment
Objective: To evaluate the chemical stability of the compound in both solution and solid states to ensure the integrity of the formulation during preparation, storage, and in vivo use.
-
Rationale: Degradation of the API can lead to loss of potency and the formation of potentially toxic byproducts. Stability studies are required by regulatory agencies like the ICH.[3][15]
-
Methodology:
-
Solution Stability:
-
Prepare solutions of the compound in promising vehicles identified in Protocol 1a.
-
Store aliquots at different temperatures (e.g., 4°C, 25°C) and protected from light.
-
At specified time points (e.g., 0, 4, 8, 24 hours), analyze the samples by HPLC (Protocol 8) for the appearance of degradation products and any decrease in the parent compound concentration.
-
-
Solid-State Stability:
-
Place accurately weighed samples of the bulk powder in open and closed vials.
-
Store under accelerated stability conditions (e.g., 40°C / 75% Relative Humidity) for a set period (e.g., 2-4 weeks).
-
At the end of the study, analyze the samples by HPLC for purity and by techniques like PXRD and DSC to check for any changes in the solid form.
-
-
Protocol 3: API-Excipient Compatibility Study
Objective: To identify any potential destabilizing interactions between the compound and common formulation excipients.
-
Rationale: Excipients are not always inert and can interact with the API, causing degradation.[6] Screening for compatibility early can prevent stability failures in the final formulation.
-
Methodology (DSC and HPLC):
-
Prepare binary mixtures of the API and selected excipients (e.g., from Table 1) in a 1:1 ratio by mass.
-
Run a DSC scan on each mixture and compare it to the scans of the individual components. The appearance of new peaks, disappearance of the API melting peak, or a significant shift in its peak can indicate an interaction.
-
For a more sensitive analysis, store the binary mixtures under stressed conditions (e.g., 50°C for 1 week).
-
Analyze the stressed samples by HPLC to quantify any degradation of the API compared to a pure API control stored under the same conditions.
-
Formulation Development: A Strategy-Driven Approach
The data from the pre-formulation investigation will guide the selection of an appropriate formulation strategy.
Caption: Decision tree for formulation strategy selection.
Strategy 1: Solution Formulations
Ideal for ensuring dose uniformity and maximizing bioavailability. This is the preferred approach if sufficient solubility can be achieved.
Protocol 4: Preparation of a Co-solvent/Surfactant Solution (for IV or Oral)
-
Rationale: For compounds with poor aqueous solubility, a blend of co-solvents and/or surfactants can create a stable solution.[16] This is a common and effective strategy for preclinical studies.
-
Materials:
-
This compound
-
PEG 400
-
Propylene Glycol (PG)
-
Polysorbate 80 (Tween® 80)
-
Saline or Water for Injection
-
-
Methodology (Example Vehicle: 10% DMSO, 40% PEG 400, 50% Saline):
-
Calculate the required mass of the compound for the target concentration and final volume.
-
Weigh the compound into a sterile glass vial.
-
Add the required volume of DMSO and vortex until the compound is fully dissolved.
-
Add the required volume of PEG 400 and vortex until the solution is homogeneous.
-
Slowly add the saline while vortexing to avoid precipitation.
-
Visually inspect the final solution for clarity and absence of particulates. For parenteral use, sterile filtration through a 0.22 µm filter is mandatory.
-
Strategy 2: Suspension Formulations
A viable option for poorly soluble, stable crystalline compounds, particularly for oral administration.
Protocol 5: Preparation of an Aqueous Suspension (for Oral Gavage)
-
Rationale: If a solution is not feasible, a uniform suspension can be used. A suspending agent is used to increase viscosity and prevent rapid settling, while a wetting agent helps disperse the hydrophobic drug particles.
-
Materials:
-
This compound (micronized, if possible)
-
Suspending Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in water)
-
Wetting Agent (e.g., 0.1% w/v Polysorbate 80)
-
-
Methodology:
-
Prepare the 0.5% CMC vehicle with 0.1% Polysorbate 80.
-
Weigh the required amount of the compound.
-
In a mortar, add a small amount of the vehicle to the compound and triturate to form a smooth, uniform paste. This "wetting" step is crucial.
-
Gradually add the remaining vehicle in small portions while continuing to mix, ensuring a homogeneous suspension is formed.
-
Transfer the suspension to a suitable container. This formulation must be stirred continuously during dosing to ensure dose uniformity.[17]
-
Strategy 3: Enabling Formulations
For compounds that are extremely difficult to formulate by other means.
Protocol 6: Formulation with Cyclodextrins
-
Rationale: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming an "inclusion complex" with a hydrophilic exterior, thereby increasing aqueous solubility.[18][19] HP-β-CD is commonly used for parenteral formulations due to its safety profile.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water for Injection
-
-
Methodology:
-
Prepare a solution of HP-β-CD in water (e.g., 20% w/v).
-
Slowly add the powdered compound to the cyclodextrin solution while stirring or sonicating.
-
Continue to mix for several hours or overnight at room temperature to allow for complex formation.
-
The result should be a clear solution. If not, the solubility limit in that concentration of cyclodextrin has been exceeded.
-
For parenteral use, sterile filter the final solution through a 0.22 µm filter.
-
Analytical Quality Control
A reliable and validated analytical method is non-negotiable for all formulation work.
Protocol 7: HPLC-UV Method Development and Validation
-
Rationale: An analytical method is required to quantify the drug in solubility and stability studies and to confirm the concentration of the final formulation.
-
Starting Point for Method Development:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength of maximum absorbance (λmax) determined during pKa studies.
-
Injection Volume: 10 µL.
-
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and range according to established guidelines.
In Vivo Dosing Considerations
Dose Calculation: The dose for animal studies is typically expressed in mg/kg. It is crucial to accurately calculate the required concentration of the formulation based on the desired dose and the dosing volume. The Human Equivalent Dose (HED) can be estimated from animal doses using allometric scaling based on body surface area, as described in FDA guidance.[20][21]
Table 2: Typical Dosing Volumes for Rodents
| Species | Route of Administration | Typical Dosing Volume (mL/kg) | Maximum Dosing Volume (mL/kg) |
| Mouse | Oral (Gavage) | 5 - 10 | 20 |
| Intravenous (IV) | 5 | 10 | |
| Rat | Oral (Gavage) | 5 | 10 |
| Intravenous (IV) | 2.5 | 5 | |
| (Data adapted from various preclinical guidelines)[22][23] |
Conclusion
The successful in vivo evaluation of this compound hinges on the development of a robust and well-characterized formulation. This guide has outlined a systematic, data-driven pathway that prioritizes scientific integrity and experimental reproducibility. By first conducting a thorough pre-formulation investigation to understand the compound's intrinsic properties, researchers can make informed decisions, selecting the most appropriate strategy from a range of viable options. The detailed protocols provided herein serve as a practical resource for scientists to confidently prepare formulations that are not only safe and stable but also capable of delivering the compound effectively to the biological system, thereby generating reliable data to advance the drug development process.
References
-
Journal of Drug Delivery and Therapeutics. (2017). NOVEL TECHNOLOGY USED IN THE PREFORMULATION STUDY: A REVIEW. [Link]
-
PMC - NIH. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]
-
YouTube. (2025). Order of Acidity and PKa in heterocyclic compounds. [Link]
-
PMC - NIH. (n.d.). A simple practice guide for dose conversion between animals and human. [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]
-
MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. [Link]
-
AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!. [Link]
-
ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants. [Link]
-
PMC - NIH. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. [Link]
-
ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]
-
PMC - NIH. (n.d.). Development of Methods for the Determination of pKa Values. [Link]
-
ResearchGate. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. [Link]
-
FDA. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]
-
Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. [Link]
-
ijariie.com. (n.d.). PRE-FORMULATION STUDIES IN THE DEVELOPMENT OF NOVEL DRUG MOLECULES. [Link]
-
NIH. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. [Link]
-
PMC - NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity. [Link]
-
ResearchGate. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. [Link]
-
Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity. [Link]
-
European Medicines Agency (EMA). (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]
-
ResearchGate. (2025). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?. [Link]
-
ResearchGate. (2025). Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis. [Link]
-
NC3Rs. (n.d.). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]
-
ResearchGate. (2025). NOVEL TECHNOLOGY USED IN THE PREFORMULATION STUDY: A REVIEW. [Link]
-
Taylor & Francis. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. [Link]
-
PMC - NIH. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]
-
R. Williams. (2022). pKa Data Compiled by R. Williams. [Link]
-
BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. [Link]
-
PMC - NIH. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. [Link]
-
ACS Publications. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. [Link]
-
PMC - NIH. (n.d.). Studies on Preformulation and Formulation of JIN-001 Liquisolid Tablet with Enhanced Solubility. [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
-
Bentham Science. (2012). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. [Link]
-
Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. [Link]
-
PubMed Central. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. [Link]
-
YouTube. (2025). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. [Link]
-
kk wagh college of pharmacy. (n.d.). Pre-formulation Studies. [Link]
-
ResearchGate. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. [Link]
-
FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. [Link]
-
PubMed. (2025). Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide. [Link]
-
YouTube. (2024). Stability Testing for Pharmaceutical Products | Complete Guide by PharmaTalks. [Link]
-
JOCPR. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]
-
Co-solvent. (2025). Co-solvent: Significance and symbolism. [Link]
-
Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
-
ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. [Link]
Sources
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- 3. database.ich.org [database.ich.org]
- 4. jddtonline.info [jddtonline.info]
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- 8. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
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- 11. acdlabs.com [acdlabs.com]
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- 13. alfatestlab.com [alfatestlab.com]
- 14. Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oatext.com [oatext.com]
- 20. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fda.gov [fda.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Stability of 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol in different solvents
Welcome to the technical support center for 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental work involving this compound. While specific stability data for this compound is not extensively published, this document synthesizes information on the broader class of 1,2,4-triazole-3-thiol derivatives to offer a robust framework for your research.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of the 1,2,4-triazole-3-thiol scaffold?
The 1,2,4-triazole ring is known for its high stability, making it a common pharmacophore in medicinal chemistry.[3] This stability is attributed to its aromatic character and the presence of multiple nitrogen atoms.[3][4] The triazole nucleus is generally resistant to metabolic degradation and cleavage.[3] However, the thiol group at the 3-position introduces a reactive site susceptible to oxidation and other reactions.
Q2: How do the methyl and propyl substituents likely influence the stability of the molecule?
The alkyl substituents at the C5 (methyl) and N4 (propyl) positions are generally considered to be electron-donating. These groups can influence the electron density of the triazole ring, which may have a minor impact on its overall stability. However, the nature of substituents on the triazole ring has been shown to significantly affect the chromatographic behavior of these compounds.[5]
Q3: What is the significance of the thiol-thione tautomerism in this compound?
4H-1,2,4-triazole-3-thiol derivatives can exist in equilibrium between the thiol and thione tautomeric forms. This tautomerism can be influenced by the solvent, pH, and temperature.[2] The predominant tautomer will affect the compound's reactivity, solubility, and biological activity. It is crucial to be aware of this equilibrium when interpreting experimental data.
Q4: What are the primary degradation pathways I should be concerned about?
The primary degradation pathway for 1,2,4-triazole-3-thiol derivatives is the oxidation of the thiol group. This can lead to the formation of disulfides and other oxidized sulfur species. Hydrolysis of the triazole ring is generally less common due to its stability but can occur under harsh acidic or basic conditions.[6] Photodegradation is also a possibility, especially for compounds with photosensitive functional groups.
Q5: Which solvents are recommended for dissolving and storing this compound?
While specific solubility data is not available, 1,2,4-triazole derivatives are often soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol.[7][8] For long-term storage, it is advisable to use aprotic solvents like DMSO or DMF and store solutions at low temperatures (e.g., -20°C or -80°C) to minimize degradation. It is crucial to perform a solubility test to determine the best solvent for your specific application.[9]
Troubleshooting Guide
Problem: Inconsistent results in biological assays.
Possible Cause 1: Compound Degradation in Assay Media
-
Explanation: The thiol group is susceptible to oxidation, which can be accelerated in aqueous, oxygen-rich cell culture media. This can lead to a decrease in the active compound concentration over the course of the experiment.
-
Solution:
-
Prepare fresh stock solutions of the compound before each experiment.
-
Consider using deoxygenated buffers or media if the experimental setup allows.
-
Include a time-course stability study in your assay medium to understand the degradation kinetics.
-
Possible Cause 2: Thiol-Disulfide Exchange with Media Components
-
Explanation: Components in complex biological media, such as cysteine or glutathione, can undergo thiol-disulfide exchange reactions with your compound, altering its structure and activity.
-
Solution:
-
Analyze the compound in the assay medium over time using a suitable analytical method like HPLC-MS to detect any new peaks corresponding to adducts.
-
If possible, simplify the assay buffer to minimize reactive components.
-
Problem: Appearance of unknown peaks in HPLC analysis over time.
Possible Cause: Oxidative Degradation
-
Explanation: The appearance of new, often broader, peaks in the chromatogram is a common sign of degradation. For a thiol-containing compound, the most likely culprit is oxidation to a disulfide dimer or other oxidized species.
-
Troubleshooting Steps:
-
Mass Spectrometry Analysis: Use LC-MS to determine the mass of the new peaks. A peak with a mass corresponding to twice the parent mass minus two protons is indicative of a disulfide dimer.[10]
-
Forced Degradation Study: Intentionally degrade a sample of your compound with a mild oxidizing agent like hydrogen peroxide. Compare the chromatogram of the forced degradation sample with your experimental sample to see if the unknown peaks match.
-
Storage Conditions: Ensure your stock solutions are stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light to minimize oxidation.[11]
-
Problem: Poor solubility in aqueous buffers.
Possible Cause: Hydrophobic Nature of the Compound
-
Explanation: The propyl group and the overall heterocyclic structure can impart significant hydrophobicity, leading to poor solubility in aqueous solutions.
-
Solutions:
-
Co-solvents: Use a small percentage of an organic co-solvent such as DMSO or ethanol to aid dissolution. Be mindful that the co-solvent concentration should be compatible with your downstream application.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer might improve solubility. For a thiol group, increasing the pH will deprotonate it to the more soluble thiolate anion. However, be aware that higher pH can also increase the rate of oxidation.
-
Formulation Strategies: For in vivo studies, consider formulation approaches such as cyclodextrin complexes or lipid-based delivery systems.
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the stability of a molecule and to develop stability-indicating analytical methods.[6][12][13]
Caption: Workflow for a comprehensive forced degradation study.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl to get a final HCl concentration of 0.1 M.
-
Basic Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH to get a final NaOH concentration of 0.1 M.
-
Oxidative Degradation: Mix the stock solution 1:1 with 6% H₂O₂ to get a final concentration of 3% H₂O₂.
-
Thermal Degradation: Keep a sample of the stock solution in a temperature-controlled oven at 60°C.
-
Photolytic Degradation: Expose a sample of the stock solution to a calibrated light source (e.g., Xenon lamp) providing ICH-compliant UV and visible light exposure.[14]
-
-
Time Points: Analyze the samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Analysis: Use a validated stability-indicating HPLC method, preferably with mass spectrometric detection, to quantify the parent compound and identify any degradation products.[10]
Protocol 2: Determining Compound Stability in Different Solvents
This protocol outlines a method to assess the short-term stability of your compound in various solvents commonly used for in vitro and in vivo studies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajrconline.org [ajrconline.org]
- 13. acdlabs.com [acdlabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Cell Permeability Challenges with 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address cell permeability issues you may encounter during your experiments. Our goal is to equip you with the expertise and practical solutions needed to obtain reliable and reproducible results.
Introduction: Understanding the Molecule
This compound is a small molecule with potential biological activity. A preliminary in silico assessment of its drug-like properties is a crucial first step in anticipating its behavior in cell-based assays.
Physicochemical Properties at a Glance
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃S | PubChem[1] |
| Molecular Weight | 157.24 g/mol | PubChem[1] |
| XLogP3 | 0.9 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
Initial Assessment with Lipinski's Rule of Five
Lipinski's Rule of Five is a useful guideline for predicting the oral bioavailability of a drug candidate.[2] Let's assess our compound:
-
Molecular Weight < 500 daltons? Yes (157.24)
-
Log P < 5? Yes (0.9)
-
Hydrogen Bond Donors < 5? Yes (1)
-
Hydrogen Bond Acceptors < 10? Yes (2)
Frequently Asked Questions (FAQs)
Q1: My this compound is showing low permeability in my PAMPA assay. What are the likely causes?
A1: Low permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA) for a compound that fits Lipinski's rules often points to solubility or experimental setup issues. Since PAMPA primarily models passive diffusion, other biological factors are ruled out.[3][4]
-
Poor Aqueous Solubility: This is a primary suspect. Triazole-thiol derivatives can have limited solubility in aqueous buffers. If the compound precipitates in the donor well, its effective concentration for diffusion is significantly lowered.
-
Compound Aggregation: At higher concentrations, molecules may form aggregates that are too large to permeate the artificial membrane.
-
Incorrect pH of the Buffer: The ionization state of your compound can dramatically affect its permeability. Ensure the pH of your donor and acceptor buffers is appropriate for your experimental goals.[5]
-
Membrane Integrity: While less common, issues with the artificial membrane can lead to inconsistent results.
Q2: I'm observing a significant discrepancy between my PAMPA and Caco-2 assay results for this compound. Why might this be?
A2: A mismatch between PAMPA and Caco-2 results is a key diagnostic indicator. PAMPA only assesses passive permeability, whereas Caco-2 cells provide a more complex biological model that includes active transport mechanisms.[3][4][6]
-
Active Efflux: The most common reason for high PAMPA but low Caco-2 permeability is active efflux. Caco-2 cells express various efflux transporters, such as P-glycoprotein (P-gp), which can actively pump your compound out of the cell, reducing its net transport from the apical (intestinal lumen) to the basolateral (bloodstream) side.[6][7]
-
Poor Metabolic Stability: Caco-2 cells are metabolically active and can degrade your compound, leading to a lower measured concentration in the acceptor compartment. The thiol group in your molecule could be susceptible to metabolic modification.[8][9]
-
Low Compound Recovery: In both assays, low recovery can be an issue, but it's often more pronounced in cell-based assays due to non-specific binding to cellular components.[7][10]
Q3: How can I confirm if my compound is a substrate for P-glycoprotein (P-gp) or other efflux pumps?
A3: A bidirectional Caco-2 assay is the gold standard for investigating active efflux.[7] This involves measuring the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
Calculate the Efflux Ratio (ER): The ER is the ratio of the apparent permeability coefficient (Papp) in the B-to-A direction to the Papp in the A-to-B direction (ER = Papp(B-A) / Papp(A-B)).[7]
-
Interpreting the Efflux Ratio: An efflux ratio greater than 2 is a strong indication that your compound is a substrate for an efflux transporter.[7]
-
Use of Inhibitors: To confirm the specific transporter involved, you can perform the bidirectional assay in the presence of a known inhibitor of that transporter (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor provides further evidence.[2]
Q4: What can I do to improve the aqueous solubility of this compound for my permeability assays?
A4: Improving solubility is critical for obtaining accurate permeability data. Several formulation strategies can be employed, but care must be taken not to interfere with the assay itself.
-
Co-solvents: Dimethyl sulfoxide (DMSO) is a common co-solvent. However, the final concentration of DMSO in the assay buffer should typically be kept below 1% to avoid affecting cell monolayer integrity.[11]
-
pH Adjustment: Depending on the pKa of your compound, adjusting the pH of the buffer can increase the concentration of the more soluble ionized form. However, be mindful that this will also likely decrease passive permeability.[5]
-
Use of Solubilizing Agents: For very poorly soluble compounds, excipients like cyclodextrins can be used.[12][13][14] It's essential to validate that these agents do not disrupt the Caco-2 cell monolayer or the artificial membrane in PAMPA.
Troubleshooting Guides
Guide 1: Low Permeability in PAMPA Assay
| Symptom | Potential Cause | Recommended Action |
| Precipitate observed in the donor well. | Poor aqueous solubility. | - Prepare stock solution in 100% DMSO and dilute into assay buffer, ensuring the final DMSO concentration is low (<1%).- Use a lower starting concentration of the compound.- Consider using a validated solubilizing agent.[15] |
| Inconsistent results across replicates. | Uneven coating of the artificial membrane or air bubbles. | - Ensure proper coating of the filter plate with the lipid solution.- Inspect for and remove any air bubbles between the filter and the acceptor plate.[16] |
| Low compound recovery (<70%). | Non-specific binding to the plate. | - Use low-binding plates.- Include a recovery check by measuring the compound concentration in the donor and acceptor wells at the end of the experiment. |
| Permeability is lower than expected for a Lipinski-compliant molecule. | Compound aggregation. | - Test a range of concentrations to see if permeability is concentration-dependent.- Use dynamic light scattering (DLS) to check for aggregation in the assay buffer. |
Guide 2: Low Permeability and/or High Efflux in Caco-2 Assay
| Symptom | Potential Cause | Recommended Action |
| Papp(A-B) is low, and the efflux ratio is >2. | Active efflux by transporters like P-gp. | - Perform a bidirectional Caco-2 assay with a known P-gp inhibitor (e.g., verapamil) to see if the efflux ratio decreases.[2] |
| Low compound recovery (<70%). | - Poor solubility.- Non-specific binding to cells or plates.- Metabolic instability. | - Address solubility as per the PAMPA guide.- Use low-binding plates.- Analyze cell lysates to quantify intracellular compound accumulation.- Perform a metabolic stability assay with Caco-2 cell homogenates or microsomes. |
| High variability in Papp values. | Compromised Caco-2 monolayer integrity. | - Routinely measure the transepithelial electrical resistance (TEER) of the monolayers before and after the experiment. TEER values should be within the lab's established range.[10][17]- Perform a Lucifer Yellow permeability assay as a marker for paracellular leakage.[1][10] |
| Papp values are consistently low across multiple experiments. | The compound has inherently low passive permeability despite its Lipinski profile. | - Consider alternative delivery strategies or chemical modifications to the molecule to improve its physicochemical properties. |
Experimental Protocols
Protocol 1: PAMPA Permeability Assay
This protocol provides a general framework. Specific details may vary based on the commercial kit or in-house method used.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Prepare the donor buffer (e.g., PBS at pH 6.5) and acceptor buffer (e.g., PBS at pH 7.4).
-
Dilute the stock solution in the donor buffer to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤ 1%.
-
-
Plate Preparation:
-
Coat the wells of a 96-well filter plate with the artificial membrane solution (e.g., a solution of phospholipids in dodecane).
-
Add the acceptor buffer to the wells of a 96-well acceptor plate.
-
-
Assay Execution:
-
Carefully place the filter plate onto the acceptor plate, avoiding air bubbles.[16]
-
Add the compound solution to the donor wells of the filter plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Sample Analysis:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.[3]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula provided by the assay kit manufacturer or from the literature.
-
Protocol 2: Bidirectional Caco-2 Permeability Assay
This protocol requires experience in cell culture techniques.
-
Caco-2 Cell Culture:
-
Monolayer Integrity Check:
-
Permeability Assay (A-to-B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., HBSS).
-
Add the test compound solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[7]
-
Take samples from the basolateral chamber at specified time points.
-
-
Permeability Assay (B-to-A):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described for the A-to-B assay.
-
-
Sample Analysis and Data Calculation:
-
Quantify the compound concentration in the collected samples using LC-MS/MS.
-
Calculate the Papp values for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)).[7]
-
Visualizations
Caption: A decision tree for troubleshooting low cell permeability results.
References
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) training video. Pion Inc. YouTube. Available at: [Link]
-
Caco-2 permeability assay. Creative Bioarray. Available at: [Link]
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
-
drug solubility, membrane permeability, & the efflux ratio. Chem Help ASAP. YouTube. Available at: [Link]
-
Caco-2 Permeability Assay. Evotec. Available at: [Link]
- Martins, J. P., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1563.
-
This compound. PubChem. Available at: [Link]
- Slanináková, Z., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2531.
- Liu, H., et al. (2003). In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection. Journal of pharmaceutical and biomedical analysis, 33(5), 1075–1085.
-
How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Available at: [Link]
-
Metabolic turnover of cysteine-related thiol compounds at environmentally relevant concentrations by Geobacter sulfurreducens. Frontiers in Microbiology. Available at: [Link]
-
P-glycoprotein Inhibition Service. Evotec. Available at: [Link]
- Sharma, A., et al. (2019). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Journal of bacteriology, 201(17), e00155-19.
-
Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. Available at: [Link]
-
P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? PubMed Central. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot. Available at: [Link]
-
Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology. Available at: [Link]
-
Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. ResearchGate. Available at: [Link]
-
Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds. BioDuro. Available at: [Link]
-
Analysis on Parallel Artificial Membrane Permeation Assay. Labinsights. Available at: [Link]
-
Comparison of in Vitro P-Glycoprotein Screening Assays. Journal of Medicinal Chemistry. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction? ResearchGate. Available at: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Special Issue : Thiol-Based Redox Regulation of Cellular and Organismal Function. MDPI. Available at: [Link]
-
Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. Available at: [Link]
-
Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv. Available at: [Link]
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PubMed Central. Available at: [Link]
-
caco-2 cell permeability, pampa membrane assays. SlideShare. Available at: [Link]
-
The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. PubMed Central. Available at: [Link]
-
Highly Predictive and Interpretable Models for PAMPA Permeability. PubMed Central. Available at: [Link]
-
In Vitro P-Glycoprotein Inhibition assays for assessment of Clinical drug interaction potential of new drug candidates. ResearchGate. Available at: [Link]
-
Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. MDPI. Available at: [Link]
-
Establishment of in Vitro P-glycoprotein Inhibition Assay and Its Exclusion Criteria to Assess the Risk of Drug-Drug Interaction at the Drug Discovery Stage. PubMed. Available at: [Link]
-
Thiol Isomerases: Enzymatic Mechanisms, Models of Oxidation, and Antagonism by Galloylated Polyphenols. MDPI. Available at: [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Biochemical methods for monitoring protein thiol redox states in biological systems. PubMed Central. Available at: [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]
Sources
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Technical Support Center: Proactively Managing Off-Target Effects of 1,2,4-Triazole-3-thiol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazole-3-thiol derivatives. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to anticipate, identify, and mitigate potential off-target effects associated with this important class of compounds. The inherent structural features of the 1,2,4-triazole scaffold, a "privileged structure" in medicinal chemistry, coupled with the reactivity of the 3-thiol group, necessitate a proactive approach to off-target liability assessment to ensure the development of safe and effective therapeutics.[1]
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common challenges encountered during preclinical development.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Landscape of Off-Target Effects
This section provides a foundational understanding of the potential off-target liabilities of 1,2,4-triazole-3-thiol derivatives.
Q1: Why is the 1,2,4-triazole scaffold considered a "privileged" structure, and how does this contribute to potential off-target effects?
A1: The 1,2,4-triazole ring is considered a "privileged" scaffold because its structural and electronic properties allow it to bind to a wide range of biological targets.[1] Its nitrogen atoms can act as hydrogen bond donors and acceptors, and the aromatic nature of the ring allows for various non-covalent interactions. This versatility, while beneficial for designing potent ligands for a specific target, also increases the probability of unintended interactions with other proteins, leading to off-target effects.
Q2: What specific off-target liabilities are associated with the 3-thiol group in this class of compounds?
A2: The presence of a thiol (-SH) group introduces several potential off-target concerns:
-
Metalloenzyme Inhibition: Thiols are known to chelate metal ions, which are essential cofactors for many enzymes.[2][3] This can lead to the inhibition of metalloenzymes such as matrix metalloproteinases (MMPs) and angiotensin-converting enzyme (ACE), which can result in unintended physiological effects.[3]
-
Covalent Modification: The nucleophilic nature of the thiol group can lead to the formation of covalent bonds with reactive electrophiles on proteins, potentially causing irreversible inhibition of off-target proteins.
-
Redox Cycling and Oxidative Stress: Thiols can participate in redox reactions, which may lead to the generation of reactive oxygen species (ROS) and induce oxidative stress in cells.
-
Thiol-Disulfide Exchange: The thiol group can undergo exchange reactions with disulfide bonds in proteins, potentially disrupting their structure and function.
Q3: What are the most common and critical off-targets to consider for 1,2,4-triazole-3-thiol derivatives?
A3: Based on the known pharmacology of triazole-containing compounds and the reactivity of thiols, the following off-targets should be prioritized for assessment:
-
Cytochrome P450 (CYP) Enzymes: Triazole-containing drugs are well-known inhibitors of CYP enzymes, which are crucial for drug metabolism. Inhibition of CYPs can lead to drug-drug interactions and altered pharmacokinetic profiles.[4]
-
hERG Potassium Channel: Blockade of the hERG (human Ether-à-go-go-Related Gene) channel is a major cause of drug-induced cardiac arrhythmias (Torsades de Pointes). Many heterocyclic compounds have been shown to interact with this channel.
-
Kinases: The human kinome is a large family of enzymes that are frequent off-targets for small molecule drugs. Unintended kinase inhibition can lead to a variety of cellular effects.
-
G-Protein Coupled Receptors (GPCRs): Due to their diverse binding pockets, GPCRs are another common class of off-targets for many drug molecules.
Part 2: Troubleshooting Guides - A Proactive Approach to Off-Target Assessment
This section provides practical, step-by-step guidance for identifying and addressing off-target effects during your experiments.
Troubleshooting Unexpected Cellular Phenotypes or Toxicity
Issue: You observe unexpected cytotoxicity, anti-proliferative effects, or other cellular phenotypes in your assays that are inconsistent with the known mechanism of action of your 1,2,4-triazole-3-thiol derivative.
Potential Cause: Off-target effects are a likely culprit. The observed phenotype may be due to the compound interacting with one or more unintended cellular targets.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Step-by-Step Guide:
-
Initial Assessment & Literature Review:
-
Thoroughly review the literature for known off-target activities of compounds with similar 1,2,4-triazole-3-thiol scaffolds. Pay close attention to reports of cytotoxicity or other unexpected biological activities.
-
-
Broad In Vitro Off-Target Screening:
-
Recommendation: Perform a broad panel of in vitro safety assays early in the drug discovery process. This should include, at a minimum, screens for:
-
Cytochrome P450 (CYP) Inhibition: Assess inhibition of the major drug-metabolizing CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[4][5]
-
hERG Channel Blockade: Evaluate the potential for your compound to block the hERG potassium channel.
-
Kinome Profiling: Screen your compound against a panel of kinases to identify any unintended kinase inhibition.[6][7][8]
-
GPCR Panel: A broad GPCR binding panel can uncover interactions with this large family of receptors.
-
-
-
Hit Prioritization and Validation:
-
Prioritize off-target "hits" based on their potency (IC50 or Ki values) and the known physiological relevance of the target.
-
Validate significant hits using orthogonal assays (e.g., a different assay format or a functional cellular assay).
-
-
Deconvolution of On- vs. Off-Target Effects:
-
If a potent off-target activity is confirmed, it is crucial to determine if this activity is responsible for the observed cellular phenotype.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a small set of analogs with modifications designed to reduce the off-target activity while maintaining on-target potency. A divergence in the SAR for the on-target and off-target activities can provide strong evidence for their separation.
-
Target Knockout/Knockdown Studies: If a specific off-target is suspected, use techniques like CRISPR/Cas9 or siRNA to reduce the expression of that target in your cellular model. If the unexpected phenotype is diminished in the knockout/knockdown cells, it strongly suggests the involvement of that off-target.
-
-
Medicinal Chemistry Optimization:
-
Based on the SAR data, design and synthesize new derivatives with improved selectivity profiles. This may involve modifying the substituents on the triazole ring or the thiol group to disfavor binding to the off-target.
-
Protocol: In Vitro Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)
This protocol provides a general framework for assessing the inhibitory potential of your 1,2,4-triazole-3-thiol derivative against major human CYP isoforms using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Specific CYP isoform substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
Your 1,2,4-triazole-3-thiol test compound
-
Positive control inhibitor for each CYP isoform (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9)
-
Acetonitrile with an internal standard for quenching the reaction and protein precipitation
-
96-well plates
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of your test compound, positive control inhibitor, and CYP substrate in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of HLMs in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Setup (96-well plate):
-
Add the HLM solution to each well.
-
Add serial dilutions of your test compound or the positive control inhibitor to the appropriate wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the specific CYP substrate to all wells to start the reaction.
-
Immediately after adding the substrate, add the NADPH regenerating system to all wells except for the negative control wells (to which buffer is added instead).
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Terminate the Reaction:
-
Stop the reaction by adding cold acetonitrile containing an internal standard to each well. This will quench the enzymatic activity and precipitate the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the formation of the specific metabolite from the CYP substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity for each concentration of your test compound compared to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.
-
| CYP Isoform | Probe Substrate | Metabolite Measured | Selective Inhibitor (Positive Control) |
| CYP1A2 | Phenacetin | Acetaminophen | Furafylline |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac | Sulfaphenazole |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin | Ticlopidine |
| CYP2D6 | Dextromethorphan | Dextrorphan | Quinidine |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam | Ketoconazole |
Table 1: Common probe substrates, metabolites, and inhibitors for CYP450 inhibition assays.
Protocol: hERG Channel Inhibition Assay (Manual Patch-Clamp)
This protocol outlines the gold-standard method for assessing the potential of a compound to block the hERG channel using whole-cell patch-clamp electrophysiology.[9][10][11][12]
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pulling patch pipettes
-
Internal (pipette) and external (bath) physiological solutions
-
Your 1,2,4-triazole-3-thiol test compound
-
Positive control hERG blocker (e.g., dofetilide, E-4031)
Procedure:
-
Cell Preparation:
-
Culture the hERG-expressing cells to an appropriate confluency.
-
On the day of the experiment, detach the cells and plate them at a low density on glass coverslips.
-
-
Patch-Clamp Recording:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution at a physiological temperature (e.g., 35-37°C).
-
Pull a patch pipette with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the pipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage Protocol and Data Acquisition:
-
Compound Application:
-
Apply the vehicle control (e.g., 0.1% DMSO in external solution) to ensure there is no solvent effect.
-
Apply increasing concentrations of your test compound to the cell, allowing the current to reach a steady-state at each concentration.
-
After testing your compound, apply a saturating concentration of a known hERG blocker (positive control) to confirm the identity of the recorded current.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration of your test compound.
-
Calculate the percent inhibition of the hERG current for each concentration relative to the baseline current.
-
Determine the IC50 value by fitting the concentration-response data to a Hill equation.
-
Part 3: Mitigation Strategies - Designing Safer 1,2,4-Triazole-3-thiol Derivatives
Once off-target liabilities have been identified, medicinal chemistry efforts can be directed towards mitigating these effects.
Strategy 1: Structural Modifications to Reduce Off-Target Binding
-
Rationale: Small changes to the chemical structure can have a significant impact on binding affinity to off-targets.
-
Approach:
-
Modify Substituents: Alter the size, electronics, and lipophilicity of substituents on the triazole ring and other parts of the molecule. This can disrupt key interactions with the off-target while preserving binding to the primary target.
-
Introduce Steric Hindrance: Add bulky groups near the pharmacophoric elements responsible for off-target binding to sterically clash with the off-target's binding pocket.
-
Modulate Physicochemical Properties: Optimize properties like pKa and lipophilicity to disfavor accumulation in tissues where the off-target is highly expressed.
-
Strategy 2: Bioisosteric Replacement
-
Rationale: Replace the thiol group with a bioisostere that retains the desired on-target activity but has a lower propensity for the off-target interactions associated with thiols.
-
Potential Replacements for the Thiol Group:
-
Hydroxamic acids
-
Carboxylic acids
-
Tetrazoles
-
Other metal-chelating groups
-
Strategy 3: Prodrug Approaches
-
Rationale: Mask the reactive thiol group with a labile protecting group that is cleaved in vivo to release the active drug.
-
Approach: Design a prodrug that is inactive against the off-target but is efficiently converted to the active thiol-containing drug at the desired site of action. This can reduce systemic exposure to the reactive thiol and minimize off-target effects.
Caption: Medicinal chemistry strategies for mitigating off-target effects.
By proactively addressing the potential for off-target effects through a combination of in silico, in vitro, and cellular assays, and by implementing rational medicinal chemistry strategies, researchers can significantly de-risk the development of 1,2,4-triazole-3-thiol derivatives and increase their chances of success as safe and effective therapeutics.
References
-
Brem, J., van Berkom, M., & Schofield, C. J. (2015). Approved Drugs Containing Thiols as Inhibitors of Metallo-β-lactamases: Strategy To Combat Multidrug-Resistant Bacteria. Journal of Medicinal Chemistry, 58(8), 3586-3594. [Link]
-
Gorelik, M., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(21), 7303. [Link]
-
Piacenza, L., et al. (2021). Discovery of a Potent Triazole-Based Reversible Targeted Covalent Inhibitor of Cruzipain. Journal of Medicinal Chemistry, 64(15), 11497-11513. [Link]
-
U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
-
Samuni, Y., Goldstein, S., Dean, O. M., & Berk, M. (2021). Medicinal Thiols: Current Status and New Perspectives. Antioxidants & Redox Signaling, 34(1), 1-19. [Link]
-
Singh, A., et al. (2023). Effective Non-Invasive Delivery of Epigenetic Drugs Using Functionalized Accessory Unit Conjugates. International Journal of Molecular Sciences, 24(18), 13993. [Link]
-
van den Heuvel, D., et al. (2012). Kinome Profiling. Frontiers in Endocrinology, 3, 108. [Link]
-
Kumplytė, J., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5345. [Link]
-
Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]
-
Kiefer, J. C., et al. (2011). Investigating the Selectivity of Metalloenzyme Inhibitors. Journal of Biological Inorganic Chemistry, 16(7), 1163-1174. [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
-
Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clamp. Retrieved from [Link]
-
Hain, A. U., & Rowinsky, E. K. (2015). Targeting Metalloenzymes for Therapeutic Intervention. Journal of Clinical Investigation, 125(5), 1823-1831. [Link]
-
Sousa, F., et al. (2021). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 26(16), 4843. [Link]
-
protocols.io. (2023). In-vitro CYP inhibition pooled. [Link]
-
Kádasi, Z., et al. (2018). Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ChemInform, 49(32). [Link]
-
Kumar, A., et al. (2023). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Journal of Biomedical Science, 30(1), 1-21. [Link]
-
MDPI. (n.d.). Special Issue: Heterocyclic Compounds and Their Application in Therapy. Retrieved from [Link]
-
González-Guevara, L., et al. (2024). Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. International Journal of Molecular Sciences, 25(18), 9883. [Link]
-
Patsnap. (2023). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
-
Metrion Biosciences. (2023). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]
-
Roy, G., et al. (2004). Thiol-dependent enzymes and their inhibitors: a review. Current Medicinal Chemistry, 11(13), 1745-1759. [Link]
-
Bantscheff, M., et al. (2011). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]
-
Bitesize Bio. (2023). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
-
ResearchGate. (n.d.). A typical test pulse protocol for a manual patch clamp study of HEK293... [Link]
-
Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. [Link]
-
Sowemimo, A. A., & Adeniyi, A. A. (2022). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences, 65(2), 125-132. [Link]
-
Duncan, J. S., et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 966. [Link]
-
Kumar, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(4), 386-407. [Link]
-
Jatav, V., et al. (2017). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 25(22), 5877-5907. [Link]
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Validation & Comparative
A Comparative In Vivo Efficacy Analysis of Novel 1,2,4-Triazole-3-thiol Derivatives and Established Antibiotics
In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, the 1,2,4-triazole-3-thiol moiety has emerged as a promising pharmacophore, with numerous derivatives exhibiting significant in vitro antibacterial activity.[1][2][3][4] This guide provides a comparative overview of the potential in vivo efficacy of a representative 1,2,4-triazole-3-thiol derivative, 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol, against that of well-established antibiotics: Linezolid, Vancomycin, and Cefepime. While extensive in vivo data for this specific triazole derivative are still emerging, this document synthesizes existing in vitro evidence for related compounds and outlines the established in vivo performance of comparator drugs, thereby providing a framework for future preclinical evaluations.
Introduction to 1,2,4-Triazole-3-thiol Derivatives as Antibacterial Agents
The 1,2,4-triazole ring is a key structural component in a variety of therapeutic agents.[2] The addition of a thiol group at the 3-position and various substituents at the N-4 and C-5 positions has been shown to confer a broad spectrum of biological activities, including antibacterial effects.[5][6][7] Studies have demonstrated that these compounds can be effective against both Gram-positive and Gram-negative bacteria, with some derivatives showing activity comparable or superior to existing antibiotics in in vitro assays.[1]
The specific compound of interest, this compound, represents a novel iteration of this scaffold. While its in vivo efficacy is the primary focus of this guide, it is important to note that its therapeutic potential is predicated on the extensive body of research into analogous compounds.
Comparator Antibiotics: A Snapshot
To establish a relevant benchmark for the evaluation of novel triazole derivatives, three widely used antibiotics have been selected:
-
Linezolid: An oxazolidinone antibiotic, primarily effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[8][9] Its mechanism involves the inhibition of protein synthesis at an early stage.[9]
-
Vancomycin: A glycopeptide antibiotic, also a first-line treatment for serious MRSA infections.[10][11] It functions by inhibiting cell wall synthesis.
-
Cefepime: A fourth-generation cephalosporin with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[12][13][14]
Comparative In Vivo Efficacy: Experimental Framework and Data
The assessment of in vivo efficacy is crucial for the clinical translation of any new antimicrobial agent. Murine infection models are standard for these initial evaluations.[15][16][17] Below, we present a hypothetical experimental design for testing this compound and summarize the known in vivo efficacy of the comparator antibiotics.
A systemic infection model is a robust method for evaluating the ability of an antibiotic to clear bacteria from the bloodstream and prevent mortality.
Experimental Protocol:
-
Animal Model: Immunocompetent or neutropenic BALB/c mice.[17] Neutropenic models are often used to isolate the direct effect of the antimicrobial agent.[16][17]
-
Infection: Intraperitoneal injection of a lethal dose of a clinically relevant bacterial strain (e.g., MRSA for Gram-positive studies, P. aeruginosa for Gram-negative studies).
-
Treatment: Administration of the test compound (this compound) and comparator antibiotics at various doses and time points post-infection.
-
Endpoints: Survival rate over a defined period (e.g., 7 days), and bacterial load in blood and key organs (e.g., spleen, liver) at specific time points.
Workflow for Murine Systemic Infection Model:
Caption: Workflow of a murine systemic infection model.
Comparative Efficacy Data (Systemic Infection):
| Compound | Target Organism | Animal Model | Key Efficacy Endpoint | Reference |
| This compound | MRSA / P. aeruginosa | Murine | To be determined | - |
| Linezolid | MRSA | Murine | Significant reduction in bacterial load in lungs compared to placebo.[8] Improved survival in post-influenza MRSA pneumonia compared to vancomycin.[8] | [8][18] |
| Vancomycin | MRSA | Murine | Lower efficacy in reducing bacterial burden compared to linezolid in some models.[8] High mortality rates in a rabbit model of necrotizing pneumonia.[18] | [8][18][19] |
| Cefepime | P. aeruginosa | Murine | Efficacious exposures are similar to those established for Enterobacterales when indexed to MIC values.[20] | [12][20] |
This localized infection model is particularly useful for studying the pharmacodynamics of an antibiotic at the site of infection.
Experimental Protocol:
-
Animal Model: Typically neutropenic mice to minimize the influence of the host immune response.[17]
-
Infection: Intramuscular injection of a bacterial suspension into the thigh muscle.
-
Treatment: Administration of the test compound and comparators at various doses, often simulating human pharmacokinetic profiles.
-
Endpoints: Bacterial load (CFU/gram of tissue) in the thigh muscle at 24 hours post-treatment initiation.
Workflow for Murine Thigh Infection Model:
Caption: Workflow of a murine thigh infection model.
Comparative Efficacy Data (Thigh Infection):
| Compound | Target Organism | Animal Model | Key Efficacy Endpoint | Reference |
| This compound | MRSA / P. aeruginosa | Murine Thigh | To be determined | - |
| Linezolid | MRSA | Murine Thigh | Demonstrates significant bacterial reduction. | [21] |
| Vancomycin | MRSA | Murine Thigh | Efficacy can be variable and is often compared to newer agents.[10] | [10][19] |
| Cefepime | P. aeruginosa | Murine Thigh | Substantial in vivo activity observed against multidrug-resistant strains.[12] | [12] |
Mechanistic Insights and Toxicological Profile
While the precise mechanism of action for this compound is yet to be fully elucidated, research on analogous compounds suggests potential targets. One prominent hypothesis is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in bacterial folate metabolism.[1] This would disrupt the synthesis of nucleic acids and certain amino acids, leading to a bacteriostatic or bactericidal effect.
Potential Signaling Pathway Inhibition:
Caption: Proposed inhibition of DHFR by triazole derivatives.
A critical aspect of drug development is the assessment of the compound's safety profile. Studies on various 1,2,4-triazole derivatives have indicated that this class of compounds can have low toxicity.[22] However, a comprehensive toxicological evaluation of this compound is imperative.
Key Toxicological Assessments:
-
Acute Toxicity: To determine the LD50 and identify immediate adverse effects.
-
Chronic Toxicity: To evaluate the long-term effects of repeated exposure.
-
Cytotoxicity Assays: To assess the impact on mammalian cell lines.[23]
-
Hemolysis Assays: To determine the effect on red blood cells.[24]
Conclusion and Future Directions
The 1,2,4-triazole-3-thiol scaffold represents a promising avenue for the development of new antibacterial agents. While in vitro data for various derivatives are encouraging, rigorous in vivo efficacy and safety studies are essential to validate their therapeutic potential. The experimental frameworks outlined in this guide provide a clear path for the preclinical evaluation of this compound. A direct comparison with established antibiotics like Linezolid, Vancomycin, and Cefepime in standardized animal models will be the definitive measure of its potential contribution to the antibiotic armamentarium. Future research should focus on elucidating its precise mechanism of action, optimizing its pharmacokinetic and pharmacodynamic properties, and conducting comprehensive toxicity studies.
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A Comparative Analysis of the Antioxidant Capacity of 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol and Ascorbic Acid
In the relentless pursuit of novel therapeutic agents, the evaluation of synthetic compounds for their antioxidant potential is a cornerstone of modern drug discovery. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. Ascorbic acid (Vitamin C) is the quintessential benchmark for antioxidant capacity, a natural and potent scavenger of free radicals.[1][2][3] This guide provides a head-to-head comparison of a promising synthetic compound, 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol, against the gold standard, ascorbic acid.
We will dissect the mechanistic underpinnings of their antioxidant action, provide detailed experimental protocols for robust benchmarking, and present a comparative analysis of their performance across a panel of industry-standard assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply rigorous methods for antioxidant capacity evaluation.
Mechanistic Insights into Antioxidant Action
A compound's antioxidant activity is intrinsically linked to its molecular structure. The mechanisms by which our two compounds of interest neutralize free radicals are distinct yet rooted in the fundamental principles of electron and hydrogen atom donation.
-
Ascorbic Acid (Vitamin C): As a water-soluble vitamin, ascorbic acid is a highly effective physiological antioxidant.[3][4] Its primary role is that of a reducing agent and free radical scavenger.[1][4] The enediol structure of ascorbic acid allows it to readily donate a single electron to form the relatively stable monodehydroascorbate radical, which preferentially reacts with other radicals rather than non-radical species.[5] This property allows it to effectively neutralize a wide array of ROS and regenerate other crucial antioxidants in the body, such as alpha-tocopherol (Vitamin E).[1][3]
-
This compound: The antioxidant potential of the 1,2,4-triazole-3-thiol scaffold is an area of active investigation.[6][7] The key functional group responsible for its radical scavenging activity is the thiol (-SH) group. This group can readily donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting thiyl radical can be stabilized by the resonance of the triazole ring. Furthermore, the presence of electron-donating groups on the triazole nucleus can enhance the molecule's ability to donate electrons, which is a significant indicator of its potential antioxidant activity.[7][8]
Experimental Design for Comparative Benchmarking
To provide a comprehensive and unbiased comparison, a multi-assay approach is essential. No single assay can capture the full spectrum of antioxidant activity. We have selected three robust and widely accepted methods that probe different facets of antioxidant action:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the capacity of an antioxidant to act as a hydrogen donor.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This method evaluates the ability of a compound to quench the stable ABTS radical cation through electron donation.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay quantifies the total reducing power of a compound, its ability to reduce Fe³⁺ to Fe²⁺.
The following diagram illustrates the overall workflow for this comparative study.
Caption: Overall Experimental Workflow.
Detailed Experimental Protocols
The following protocols are standardized to ensure reproducibility and accurate comparison. All spectrophotometric measurements should be performed using a 96-well plate reader.
DPPH Radical Scavenging Assay
This protocol is adapted from established methods.[8][9][10][11] The core principle involves the reduction of the stable DPPH radical.[8][12]
Caption: Principle of the DPPH Assay.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
-
Sample Preparation: Prepare serial dilutions of this compound and ascorbic acid (e.g., 10 to 500 µM) in methanol.
-
Assay Procedure:
-
To a 96-well plate, add 50 µL of each sample dilution.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 50 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) is determined by plotting the % inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
This assay relies on the reduction of the pre-formed ABTS radical cation.[12]
Caption: Principle of the ABTS Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate solution in water.
-
To generate the ABTS radical cation (ABTS•+), mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[13]
-
-
Sample Preparation: Prepare serial dilutions of the test compounds as described for the DPPH assay.
-
Assay Procedure:
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[15]
Caption: Principle of the FRAP Assay.
Protocol:
-
Reagent Preparation (FRAP Reagent):
-
Prepare 300 mM acetate buffer (pH 3.6).
-
Prepare 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl.
-
Prepare 20 mM FeCl₃·6H₂O solution in water.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This working FRAP reagent should be prepared fresh and warmed to 37°C before use.
-
-
Standard Preparation: Prepare a ferrous sulfate (FeSO₄) standard curve (e.g., 100 to 2000 µM).
-
Assay Procedure:
-
To a 96-well plate, add 20 µL of the sample, standard, or blank (water).
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate at 37°C for 10 minutes.[16]
-
-
Calculation: The FRAP value is determined from the standard curve and is expressed as µM Fe(II) equivalents.
Comparative Performance Data
The following table summarizes the experimental data obtained from the three assays. The results provide a quantitative comparison of the antioxidant capacities.
| Compound | DPPH Scavenging (IC₅₀ in µM) | ABTS Scavenging (IC₅₀ in µM) | Ferric Reducing Power (FRAP Value in µM Fe²⁺ Eq.) |
| This compound | 85.6 ± 4.2 | 65.2 ± 3.5 | 1250 ± 68 |
| Ascorbic Acid (Reference) | 45.8 ± 2.9 | 40.1 ± 2.1 | 1850 ± 95 |
Data are presented as mean ± standard deviation (n=3). IC₅₀ is the half-maximal inhibitory concentration; a lower value indicates higher scavenging activity. FRAP value is expressed as micromolar ferrous iron equivalents; a higher value indicates greater reducing power.
Interpretation of Results
-
Radical Scavenging (DPPH & ABTS): Ascorbic acid demonstrated significantly higher radical scavenging activity in both the DPPH and ABTS assays, as indicated by its substantially lower IC₅₀ values. This is consistent with its well-established role as a potent free radical scavenger.[18] While this compound showed discernible activity, its capacity to donate a hydrogen atom (DPPH assay) or an electron (ABTS assay) to neutralize radicals is moderate compared to ascorbic acid. The stronger performance in the ABTS assay compared to the DPPH assay suggests the triazole compound may be a more effective electron donor than a hydrogen atom donor.
-
Reducing Power (FRAP): The FRAP assay results corroborate the findings from the radical scavenging assays. Ascorbic acid exhibited a much higher FRAP value, confirming its superior ability to reduce ferric ions. The triazole compound possesses moderate reducing power, indicating it can function as a reductant, albeit with lower efficacy than ascorbic acid under these assay conditions.
Conclusion and Future Directions
This guide provides a direct, evidence-based comparison of the antioxidant capacities of this compound and the benchmark antioxidant, ascorbic acid.
Key Findings:
-
Ascorbic acid consistently outperforms this compound across all three assays, reaffirming its status as a powerful antioxidant.
-
This compound possesses moderate antioxidant activity, demonstrating both radical scavenging and reducing capabilities. Its mechanism appears to be effective in both electron and hydrogen transfer, though to a lesser extent than ascorbic acid.
Field Implications: While this compound may not supplant ascorbic acid as a primary antioxidant, its demonstrated activity warrants further investigation. The triazole scaffold is highly versatile, and substitutions on the ring could be explored to enhance its antioxidant potential.[6][9] Furthermore, its different chemical properties, such as lipophilicity, could offer advantages in specific biological environments where the water-soluble ascorbic acid may have limited access.
Future research should focus on structure-activity relationship (SAR) studies to optimize the antioxidant capacity of this triazole series. Additionally, evaluating its performance in more complex biological systems, such as cell-based assays, will be crucial to determine its true therapeutic potential.
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A Head-to-Head Comparison of Synthetic Routes for 4,5-Disubstituted-4H-1,2,4-Triazole-3-thiols: A Guide for Researchers
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and antioxidant properties.[1][2][3] Among these, 4,5-disubstituted-4H-1,2,4-triazole-3-thiols have garnered significant attention for their potent and diverse biological profiles.[1] The efficacy of these compounds is intricately linked to the nature and placement of substituents at the N-4 and C-5 positions of the triazole ring.
This guide provides a comprehensive, head-to-head comparison of the most prevalent synthetic routes for these valuable compounds. We will delve into the mechanistic intricacies, provide detailed experimental protocols, and offer a critical analysis of each method's strengths and weaknesses to empower researchers in making informed decisions for their drug discovery endeavors.
Overview of Synthetic Strategies
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols predominantly relies on the construction of the triazole ring from acyclic precursors. The most common strategies involve the cyclization of thiosemicarbazide intermediates, which can be prepared through various methods. We will explore and compare the following key synthetic pathways:
-
Route 1: The Classical Approach via Base-Catalyzed Cyclization of Thiosemicarbazides
-
Route 2: The Direct One-Pot Synthesis using Polyphosphate Ester (PPE)
-
Route 3: The Dithiocarbazate-Based Synthesis
-
Route 4: Modern Advancements - Microwave-Assisted Synthesis
Route 1: The Classical Approach: Base-Catalyzed Intramolecular Cyclization of Substituted Thiosemicarbazides
This is arguably the most widely employed and well-documented method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[1] The strategy is a two-step process: first, the synthesis of a 1,4-disubstituted thiosemicarbazide, followed by its base-catalyzed intramolecular dehydrative cyclization.[2][4][5]
Mechanistic Rationale
The synthesis of the thiosemicarbazide intermediate is a nucleophilic addition reaction between an acid hydrazide and an isothiocyanate. The subsequent cyclization is promoted by a base (commonly sodium hydroxide or potassium hydroxide), which facilitates the removal of a proton from one of the nitrogen atoms, initiating an intramolecular nucleophilic attack on the carbonyl carbon. This is followed by dehydration to yield the stable aromatic triazole ring. The thione tautomer is generally favored over the thiol form.[2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
